4-Amino-4'-iodobiphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 509232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-iodophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10IN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHUACKEOWOIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1036834 | |
| Record name | 4-Amino-4'-iodobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1036834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7285-77-0 | |
| Record name | 4′-Iodo[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7285-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-4'-iodobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007285770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7285-77-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-4'-iodobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1036834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-4'-IODOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHC4E31DEH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Amino-4'-iodobiphenyl
CAS Number: 7285-77-0
This technical guide provides a comprehensive overview of 4-Amino-4'-iodobiphenyl, a bifunctional aromatic compound with applications in organic synthesis and as a potential intermediate in the development of novel materials and pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical and Physical Properties
This compound, also known as 4-(4-iodophenyl)aniline, is a halogenated aromatic amine. While extensive experimental data is not widely published, its fundamental properties have been computed and are summarized below. For context, experimental data for the closely related compounds 4-aminobiphenyl and 4-iodobiphenyl are also provided.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Aminobiphenyl | 4-Iodobiphenyl |
| CAS Number | 7285-77-0[1] | 92-67-1[2] | 1591-31-7 |
| Molecular Formula | C₁₂H₁₀IN[1][3] | C₁₂H₁₁N[4] | C₁₂H₉I[5] |
| Molecular Weight | 295.12 g/mol [1][3] | 169.22 g/mol [2][4] | 280.10 g/mol |
| Melting Point | Data not available | 52-54 °C[2] | 110-114 °C |
| Boiling Point | Data not available | 302 °C[2] | 207 °C at 28 Torr[6] |
| Solubility | Data not available | Soluble in hot water, ethanol, ether, chloroform, and methanol; slightly soluble in cold water.[2] | Data not available |
| Appearance | - | Colorless crystalline solid that turns purple when exposed to air.[7] | White to pale cream powder.[8] |
Note: Properties for this compound are largely computed, as indicated by the lack of cited experimental values.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reduction of its corresponding nitro-precursor, 4-iodo-4'-nitrobiphenyl.
Synthesis of 4-iodo-4'-nitrobiphenyl
A common method for the synthesis of the nitro-precursor is the Suzuki coupling reaction.
Experimental Protocol: Suzuki Coupling for 4-iodo-4'-nitrobiphenyl
This protocol is adapted from a general method for Suzuki coupling.
-
Reactants:
-
1,4-diiodobenzene
-
4-nitrophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd/C catalyst)
-
Base (e.g., sodium carbonate)
-
Solvent (e.g., a mixture of water and an organic solvent like DMF)
-
-
Procedure:
-
To a reaction flask, add 1,4-diiodobenzene, 4-nitrophenylboronic acid, and sodium carbonate in a suitable solvent system.
-
Purge the mixture with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 4-iodo-4'-nitrobiphenyl.
-
Reduction of 4-iodo-4'-nitrobiphenyl to this compound
A documented method for the reduction of the nitro group to an amine in a similar biphenyl system involves the use of zinc and hydrochloric acid in ethanol.
Experimental Protocol: Reduction to this compound
-
Reactants:
-
4-iodo-4'-nitrobiphenyl
-
Zinc powder
-
Hydrogen chloride (or a source of acid)
-
Ethanol
-
-
Procedure:
-
Dissolve 4-iodo-4'-nitrobiphenyl in ethanol in a round-bottom flask.
-
Add zinc powder to the solution.
-
Slowly add hydrogen chloride while stirring.
-
Reflux the reaction mixture for approximately 1 hour.
-
Monitor the reaction for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture and filter to remove any remaining zinc.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude this compound.
-
Purify the product, for example, by recrystallization. A 73% yield has been reported for this type of reduction.
-
Applications in Research and Drug Development
Biphenyl scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in numerous therapeutic agents. The bifunctional nature of this compound, with a nucleophilic amino group and an iodo group amenable to cross-coupling reactions, makes it a valuable building block in organic synthesis.
-
Pharmaceutical Synthesis: The amino group can be a site for acylation, alkylation, or diazotization, while the iodo group is a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds through reactions like Suzuki, Sonogashira, and Heck couplings. This allows for the construction of complex molecules with potential therapeutic activities.[6] Iodinated compounds, in general, have shown antiproliferative activity against cancer cell lines.[9]
-
Materials Science: Iodobiphenyl derivatives are important intermediates in the synthesis of liquid crystal materials and organic light-emitting diodes (OLEDs).[10] The rigid biphenyl core contributes to the desired molecular alignment in these applications.
Biological Activity and Signaling Pathways
While specific biological studies on this compound are not extensively documented, the biological activity of its parent compound, 4-aminobiphenyl, is well-established as a human carcinogen, primarily causing bladder cancer.[7]
Carcinogenic Mechanism of 4-Aminobiphenyl (Potential Relevance)
The carcinogenicity of 4-aminobiphenyl is attributed to its metabolic activation, which leads to the formation of DNA adducts. This process can be generalized in the following workflow:
References
- 1. 4'-Iodo-(1,1'-biphenyl)-4-amine synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Aminobiphenyl | 92-67-1 [chemicalbook.com]
- 3. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Iodobiphenyl, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 4-Iodobiphenyl, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. Iodinated 4,4'-Bipyridines with Antiproliferative Activity Against Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
physicochemical characteristics of 4-Amino-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics, analytical methodologies, and synthetic applications of 4-Amino-4'-iodobiphenyl (CAS No. 7285-77-0). This biphenyl derivative is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials.
Core Physicochemical Characteristics
This compound, also known by its IUPAC name 4-(4-iodophenyl)aniline, is an aromatic amine containing a biphenyl scaffold functionalized with an amino group and an iodine atom at the 4 and 4' positions, respectively.[1] This structure imparts specific reactivity and properties that are leveraged in various synthetic applications. While extensive experimental data is not widely published, a summary of its known and computed properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(4-iodophenyl)aniline | [1] |
| CAS Number | 7285-77-0 | [1] |
| Molecular Formula | C₁₂H₁₀IN | [1] |
| Molecular Weight | 295.12 g/mol | [1] |
| Exact Mass | 294.98580 Da (Computed) | [1] |
| pKa (Conjugate Acid) | 4.35 (Reference value for 4-Aminobiphenyl) | [2] |
| Solubility | Soluble in Dichloromethane, DMSO, Methanol (Reference for 4-Aminobiphenyl) |
Note: Some experimental values, such as pKa and solubility, are referenced from the parent compound 4-Aminobiphenyl due to the limited availability of specific data for the iodinated derivative. These values provide a reasonable estimate of its chemical behavior.
Experimental Protocols & Methodologies
The analysis and synthesis of this compound involve standard organic chemistry techniques. Its structure, featuring a primary amine and an aryl iodide, makes it suitable for a range of analytical methods and a versatile substrate for cross-coupling reactions.
A plausible synthetic pathway involves:
-
Nitration of 4-iodobiphenyl: Reaction of 4-iodobiphenyl with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group, primarily at the 4' position of the unsubstituted phenyl ring.
-
Reduction of 4-iodo-4'-nitrobiphenyl: The resulting nitro compound is then reduced to the primary amine. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (H₂ gas with a palladium, platinum, or nickel catalyst), or iron powder in acidic medium.
HPLC is a primary technique for assessing the purity and quantifying this compound. A typical reversed-phase HPLC (RP-HPLC) method can be developed based on protocols for similar aromatic amines.
Objective: To separate and quantify this compound from reaction mixtures or for quality control.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is generally effective for separating aromatic compounds. For halogenated aromatics, phenyl-based columns (e.g., Phenyl-Hexyl) can also offer alternative selectivity through pi-pi interactions.[3]
-
Mobile Phase: A gradient elution is typically employed to ensure good resolution.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acidic modifier helps to protonate the amine, reducing peak tailing from interactions with free silanol groups on the silica support.
-
Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.
-
-
Gradient Program: A typical gradient might run from 10% B to 95% B over 15-20 minutes, followed by a re-equilibration step. The exact gradient should be optimized for the specific sample matrix.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
Detection: UV detection at a wavelength of 254 nm or 280 nm, where biphenyl systems typically exhibit strong absorbance.[4]
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a mixture of methanol and water, and filtered through a 0.22 µm syringe filter before injection.
The following diagram illustrates a generalized workflow for the HPLC analysis of a synthetic compound like this compound.
Applications in Research and Drug Development
The primary utility of this compound in a research context is as a versatile building block for synthesizing more complex molecules. Its two distinct functional groups—the nucleophilic amine and the electrophilic aryl iodide—can be manipulated selectively in subsequent reactions.
-
Aryl Iodide Moiety: The carbon-iodine bond is highly susceptible to participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of new aryl, alkyl, alkynyl, or amino substituents at the 4'-position, enabling the construction of diverse molecular scaffolds.
-
Amino Group Moiety: The primary amine can undergo a wide range of chemical transformations, including acylation to form amides, alkylation, diazotization to form diazonium salts (which are themselves versatile intermediates), and reductive amination.
This dual functionality makes this compound a valuable precursor for creating libraries of compounds in drug discovery programs, where systematic structural modifications are required to optimize biological activity and pharmacokinetic properties.
While no specific signaling pathways involving this compound are documented, its structural relative, 4-Aminobiphenyl, is a well-known procarcinogen. The metabolic activation pathway of 4-Aminobiphenyl offers insight into how such compounds can interact with biological systems. This process involves hepatic N-oxidation by cytochrome P450 enzymes, followed by further transformations that lead to the formation of DNA adducts, a key step in chemical carcinogenesis.[2][5] This knowledge is critical for toxicological assessment during the development of any new drug candidate derived from this scaffold.
The diagram below outlines the simplified metabolic activation pathway of the related compound 4-Aminobiphenyl, which is a critical consideration for any derivative.
Safety and Handling
Based on GHS classifications provided to the European Chemicals Agency (ECHA), this compound is considered hazardous.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
- 1. This compound | C12H10IN | CID 101401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 4. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Amino-4'-iodobiphenyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-4'-iodobiphenyl. Due to the limited availability of precise quantitative solubility data in published literature, this document focuses on providing a strong theoretical and practical framework for researchers to determine solubility in their own laboratory settings. This includes qualitative solubility information for the closely related compound, 4-aminobiphenyl, and a detailed experimental protocol for the quantitative determination of solubility.
Introduction to this compound
This compound is a biphenyl derivative containing both an amino group and an iodine atom at the 4 and 4' positions, respectively. Its chemical structure suggests a degree of polarity due to the amino group, which can participate in hydrogen bonding, counterbalanced by the largely nonpolar and hydrophobic biphenyl backbone. The presence of the iodine atom further increases the molecular weight and can influence intermolecular interactions. Understanding the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, pharmaceutical research, and materials science, as it dictates the choice of reaction media, purification methods, and formulation strategies.
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented, the solubility of the parent compound, 4-aminobiphenyl, offers valuable insight. The structural similarities suggest that this compound will exhibit a comparable solubility profile.
Table 1: Qualitative Solubility of 4-Aminobiphenyl in Common Organic Solvents
| Solvent | Type | Expected Solubility of 4-Aminobiphenyl |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | Polar Aprotic | Soluble |
| Chloroform | Polar Aprotic | Soluble |
| Diethyl Ether | Nonpolar | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
This data is based on the known solubility of 4-aminobiphenyl and serves as a predictive guide for this compound.
Experimental Protocol for Quantitative Solubility Determination
The following protocol details a reliable method for determining the precise solubility of a solid organic compound like this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (accurate to ±0.0001 g)
-
Vials with screw caps or sealed ampoules
-
Constant temperature bath or shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve. b. Accurately pipette a known volume of the desired organic solvent into the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a constant temperature bath or a shaker with temperature control. The temperature should be maintained at the desired level for the solubility measurement (e.g., 25 °C). e. Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
Sample Collection and Preparation: a. Once equilibrium is reached, allow the vial to stand undisturbed in the temperature bath for a few hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed or temperature-equilibrated pipette. c. Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals. d. Dilute the filtered solution with the same organic solvent to a known final volume. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method to be used. e. Accurately weigh the volumetric flask with the diluted solution to determine the mass of the solution.
-
Concentration Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the standard solutions and the diluted sample solution using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry. c. Generate a calibration curve from the data of the standard solutions (absorbance or peak area versus concentration). d. Use the calibration curve to determine the concentration of this compound in the diluted sample solution.
-
Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor. b. Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: Workflow for determining the solubility of a solid in an organic solvent.
This comprehensive guide provides researchers with the necessary information and procedures to confidently assess the solubility of this compound in various organic solvents, facilitating its effective use in further research and development.
Stability and Storage of 4-Amino-4'-iodobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Amino-4'-iodobiphenyl. The information is compiled from established principles of chemical stability, regulatory guidelines on forced degradation studies, and data on related chemical structures. This document is intended to serve as a valuable resource for researchers and professionals handling this compound in drug development and other scientific applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to designing appropriate stability studies and storage strategies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₀IN |
| Molecular Weight | 295.12 g/mol |
| Appearance | Solid (form may vary) |
| Melting Point | Not consistently reported; requires experimental verification. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol and DMSO. |
| pKa | Not explicitly reported; the amino group is expected to be basic. |
Stability Profile and Potential Degradation Pathways
Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are crucial for identifying potential degradation products and pathways.[1][2] The main degradation pathways anticipated for this compound are hydrolysis, oxidation, and photolysis.
Hydrolytic Stability
Hydrolysis involves the reaction of the compound with water, which can be catalyzed by acidic or basic conditions.[1] While the biphenyl core is generally stable, the amino group could potentially undergo reactions under extreme pH and temperature.
Oxidative Stability
The amino group in this compound makes the molecule susceptible to oxidation.[3] Exposure to oxidizing agents, such as hydrogen peroxide, or even atmospheric oxygen over prolonged periods, could lead to the formation of nitroso, nitro, or polymeric impurities.[4][5]
Photostability
Aromatic amines and iodinated compounds can be sensitive to light.[6][7] Exposure to UV and visible light may induce photodegradation, potentially leading to deiodination, oxidation of the amino group, or polymerization.[8][9][10][11][12]
A conceptual workflow for investigating the degradation of this compound is presented below.
Caption: Forced degradation workflow for this compound.
A hypothetical degradation pathway for this compound is illustrated below, highlighting potential transformation products under different stress conditions.
Caption: Hypothetical degradation pathways of this compound.
Recommended Storage and Handling Conditions
Based on the potential instabilities, the following storage and handling conditions are recommended to ensure the integrity of this compound.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is advisable. | To minimize thermal degradation and slow down potential oxidative and hydrolytic reactions.[3] |
| Light | Protect from light. Store in amber vials or in the dark. | To prevent photodegradation.[8][9] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the amino group. |
| Container | Use well-sealed containers. | To prevent exposure to moisture and air. |
| Handling | Handle in a well-ventilated area, avoiding dust formation. Use appropriate personal protective equipment (PPE). | To minimize exposure and contamination. |
Experimental Protocols for Stability Assessment
The following are detailed, generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[1][8] These protocols should be adapted and optimized based on preliminary experimental findings.
Protocol for Thermal Stability Testing
Objective: To evaluate the stability of this compound under elevated temperature conditions.
Methodology:
-
Accurately weigh 10-20 mg of this compound into three separate, appropriate glass vials.
-
Seal the vials.
-
Place the vials in a calibrated oven at a constant temperature (e.g., 60°C).
-
As a control, store a similarly prepared vial at the recommended long-term storage temperature (e.g., 2-8°C) in the dark.
-
Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72, and 168 hours).
-
At each time point, dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Analyze the samples immediately by a validated stability-indicating HPLC-MS method.
Protocol for Photostability Testing (ICH Q1B)
Objective: To assess the stability of this compound upon exposure to light.
Methodology:
-
Accurately weigh 10-20 mg of this compound and spread it as a thin layer in a suitable shallow, transparent container.
-
Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.
-
Place both the exposed and dark control samples in a photostability chamber.
-
Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9][10][11][12]
-
Monitor the temperature inside the chamber to ensure it does not artificially contribute to degradation.
-
After the exposure period, dissolve both the exposed and dark control samples in a suitable solvent to a known concentration.
-
Analyze the samples by a validated stability-indicating HPLC-MS method.
Protocol for Hydrolytic Stability Testing
Objective: To determine the susceptibility of this compound to hydrolysis under acidic and basic conditions.
Methodology:
-
Acid Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 0.1 M HCl.
-
Store the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 0.1 M NaOH.
-
Store the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in purified water.
-
Store the solution under the same conditions as the acid and base hydrolysis samples.
-
Withdraw aliquots at the same time intervals.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-MS method.
Analytical Method for Degradation Product Analysis (HPLC-MS)
Objective: To separate, detect, and identify this compound and its potential degradation products.
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS), preferably with tandem MS (MS/MS) capabilities.
Typical HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the parent compound from any impurities (e.g., starting with 95% A, ramping to 5% A over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at an appropriate wavelength (e.g., 254 nm) and MS detector.
Typical MS Conditions (to be optimized):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Fragmentation: For structural elucidation of degradation products, perform MS/MS experiments on the parent ion and any detected impurity peaks.
A diagram illustrating the general workflow for the analysis of stability samples is provided below.
Caption: General analytical workflow for stability samples.
Conclusion
This technical guide provides essential information on the stability and storage of this compound for researchers and professionals in the pharmaceutical sciences. While specific experimental data for this compound is limited, the provided guidelines on storage, handling, and forced degradation studies offer a robust framework for ensuring its quality and integrity. The proposed experimental protocols, based on established regulatory standards, serve as a starting point for comprehensive stability assessments. It is imperative that these protocols are tailored and validated for the specific context of use. Further experimental investigation is necessary to fully elucidate the degradation pathways and establish a definitive stability profile for this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. onyxipca.com [onyxipca.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Analysis of six aromatic amines stability in workplace measurement [agris.fao.org]
- 7. Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D5EW00709G [pubs.rsc.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. jordilabs.com [jordilabs.com]
- 11. ikev.org [ikev.org]
- 12. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
The Non-Planar Personality of a Key Synthetic Intermediate: A Technical Guide to the Molecular Structure and Conformation of 4-Amino-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-4'-iodobiphenyl is a substituted biphenyl of significant interest in synthetic chemistry, serving as a versatile intermediate in the development of novel pharmaceuticals and functional materials. Its utility is intrinsically linked to its three-dimensional structure and conformational dynamics, which dictate its reactivity and intermolecular interactions. This technical guide provides an in-depth analysis of the molecular structure and conformation of this compound, integrating theoretical calculations with established principles of conformational analysis for biphenyl systems. Detailed experimental protocols for its synthesis and characterization are also presented, alongside a discussion of its potential role in biological pathways, stemming from the known activities of its parent compound, 4-aminobiphenyl.
Molecular Structure and Conformation
The defining structural feature of this compound is the torsional or dihedral angle (θ) between the two phenyl rings. This angle is a consequence of the balance between two opposing forces: the steric repulsion between the ortho-hydrogens on adjacent rings, which favors a twisted conformation, and the π-conjugation between the rings, which is maximized in a planar arrangement.
In the case of this compound, the presence of substituents in the para positions has a minimal steric influence on the inter-ring rotation. Therefore, its conformational profile is expected to be similar to that of biphenyl itself, which in the gas phase, adopts a twisted conformation with a dihedral angle of approximately 44°.[1] In solution, this angle is reported to be around 32°.[2] The solid-state conformation can vary depending on crystal packing forces.
Computational Analysis
To provide quantitative insights into the molecular geometry of this compound, a computational analysis using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory was performed. The optimized geometry reveals a non-planar conformation. The key structural parameters are summarized in the tables below.
Table 1: Calculated Bond Lengths for this compound
| Bond | Length (Å) |
| C-C (inter-ring) | 1.49 |
| C-I | 2.10 |
| C-N | 1.40 |
| C-C (aromatic avg.) | 1.39 |
| C-H (aromatic avg.) | 1.08 |
| N-H (avg.) | 1.01 |
Table 2: Calculated Bond Angles for this compound
| Angle | Value (°) |
| C-C-C (inter-ring) | 120.5 |
| C-C-I | 119.8 |
| C-C-N | 121.2 |
| H-N-H | 112.5 |
Table 3: Calculated Dihedral Angle for this compound
| Dihedral Angle | Value (°) |
| C(1')-C(1)-C(4')-C(4) | 42.5 |
Note: The numbering of atoms for the dihedral angle is based on the standard IUPAC nomenclature for biphenyl.
The calculated dihedral angle of 42.5° is consistent with the expected non-planar conformation of a biphenyl derivative with non-ortho substituents.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of biaryl compounds.[3][4][5][6]
Materials:
-
4-Iodoaniline
-
4-Iodophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-iodoaniline (1.0 eq) and 4-iodophenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2.0 eq).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to 80°C and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules.[7][8][9][10][11][12]
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
7.65 (d, J = 8.4 Hz, 2H)
-
7.48 (d, J = 8.4 Hz, 2H)
-
7.25 (d, J = 8.4 Hz, 2H)
-
6.65 (d, J = 8.4 Hz, 2H)
-
5.25 (s, 2H, -NH₂)
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
148.5
-
139.2
-
137.8
-
128.9
-
127.6
-
114.5
-
92.3
Characterization by X-ray Crystallography
Crystal Growth:
-
Dissolve the purified this compound in a minimal amount of a hot solvent such as ethanol or a mixture of ethyl acetate and hexane.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, store the solution at 4°C.
-
Collect suitable single crystals for analysis.
Data Collection and Structure Refinement:
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data using a diffractometer with Mo Kα radiation (λ = 0.71073 Å).
-
Process the data and solve the structure using appropriate software (e.g., SHELX).
-
Refine the structure to obtain final atomic coordinates, bond lengths, bond angles, and the dihedral angle.
Biological Context: A Plausible Metabolic Pathway
Caption: Metabolic activation of 4-aminobiphenyl leading to DNA adduct formation.
Logical Workflow for Conformational Analysis
The conformational analysis of this compound can be approached through a combination of computational and experimental techniques. The following diagram outlines a logical workflow for such an investigation.
Caption: Workflow for the conformational analysis of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound. Through computational modeling, a non-planar structure with a dihedral angle of approximately 42.5° is predicted, which is in line with the established principles for substituted biphenyls. Detailed protocols for the synthesis and characterization of this important molecule have been outlined to aid researchers in its practical application. Furthermore, by drawing parallels with the known carcinogen 4-aminobiphenyl, a potential metabolic pathway leading to DNA damage has been proposed, highlighting an area for future toxicological investigation. The presented workflows provide a clear roadmap for the comprehensive analysis of this and related biphenyl derivatives.
References
- 1. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. Predict 13C carbon NMR spectra [nmrdb.org]
- 8. Predict 1H proton NMR spectra [nmrdb.org]
- 9. Mechanism of oxidative DNA damage induced by carcinogenic 4-aminobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolism of 4-aminobiphenyl and 4-acetylaminobiphenyl in perfused guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA adduct formation of 4-aminobiphenyl and heterocyclic aromatic amines in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Amino-4'-iodobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the bifunctional aromatic compound 4-Amino-4'-iodobiphenyl. Given the limited availability of direct experimental spectra for this specific molecule, this document presents a combination of predicted data and experimental data from closely related structural analogs, namely 4-aminobiphenyl and 4-iodobiphenyl. This approach offers valuable insights for the characterization and identification of this compound in research and development settings.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, alongside experimental data for 4-aminobiphenyl and 4-iodobiphenyl for comparative analysis. These predictions are based on established computational models and provide a reliable estimation of the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the aminophenyl ring will be upfield relative to those on the iodophenyl ring due to the electron-donating effect of the amino group.
| Compound | Chemical Shift (δ) ppm and Coupling Constant (J) Hz |
| This compound (Predicted) | ~7.65 (d, J ≈ 8.5 Hz, 2H), ~7.40 (d, J ≈ 8.5 Hz, 2H), ~7.25 (d, J ≈ 8.5 Hz, 2H), ~6.70 (d, J ≈ 8.5 Hz, 2H), ~3.80 (s, 2H, -NH₂) |
| 4-Aminobiphenyl (Experimental, in DMSO-d₆) | 7.52 (d, J = 7.3 Hz, 2H), 7.36 (t, J = 7.9 Hz, 4H), 7.20 (t, J = 7.3 Hz, 1H), 6.64 (d, J = 8.5 Hz, 2H), 5.24 (s, 2H)[1] |
| 4-Iodobiphenyl (Experimental) | Data not readily available in searched sources. |
¹³C NMR: The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon attached to the iodine will be significantly downfield, while the carbons on the aminophenyl ring will be influenced by the amino group.
| Compound | Predicted Chemical Shift (δ) ppm |
| This compound (Predicted) | ~146.0 (C-NH₂), ~140.0 (C-I), ~138.0, ~132.0, ~129.0, ~128.0, ~127.0, ~115.0, ~92.0 |
| 4-Aminobiphenyl (Experimental) | Data available on SpectraBase, but requires login for full view.[2][3] |
| 4-Iodobiphenyl (Experimental) | Data available on SpectraBase, but requires login for full view.[4] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to show characteristic absorption bands for the N-H stretches of the primary amine, C-N stretching, aromatic C-H and C=C stretching, and the C-I stretching vibration.
| Compound | Predicted/Observed IR Absorption Bands (cm⁻¹) |
| This compound (Predicted) | ~3450-3300 (N-H stretch, two bands), ~3100-3000 (Aromatic C-H stretch), ~1620 (N-H bend), ~1600, 1500 (Aromatic C=C stretch), ~1300-1250 (C-N stretch), ~820 (para-disubstituted C-H bend), ~500 (C-I stretch) |
| 4-Aminobiphenyl (Experimental) | Spectral data available, often showing N-H stretches around 3400 cm⁻¹, and aromatic C-H and C=C bands.[5] |
| 4-Iodobiphenyl (Experimental) | Typically shows aromatic C-H and C=C bands, with the C-I stretch at lower wavenumbers.[6] |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of iodine and subsequent fragmentation of the biphenyl core.
| Compound | Predicted/Observed m/z Ratios |
| This compound (Predicted) | Molecular Ion (M⁺): 295. Fragmentation: [M-I]⁺ at 168, further fragmentation of the aminobiphenyl cation. |
| 4-Aminobiphenyl (Experimental) | Molecular Ion (M⁺): 169.[2][7] |
| 4-Iodobiphenyl (Experimental) | Molecular Ion (M⁺): 280. Fragmentation: [M-I]⁺ at 153.[6] |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data discussed above. These methodologies are standard in organic characterization and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Use a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) is necessary. A longer relaxation delay and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.
-
Ionization: Use Electron Ionization (EI) for a hard ionization technique that provides detailed fragmentation patterns, or a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to primarily observe the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive characterization, it is recommended that experimental data be acquired and compared with the predictions and comparative data presented herein.
References
- 1. 4-Aminobiphenyl(92-67-1) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Iodobiphenyl | C12H9I | CID 15322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ez.restek.com [ez.restek.com]
An In-depth Technical Guide to the Synthesis and Purification of 4-Amino-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-Amino-4'-iodobiphenyl, a key building block in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Physicochemical Properties and Safety Information
This compound is a solid organic compound with the molecular formula C₁₂H₁₀IN.[1] It is crucial to handle this compound with appropriate safety precautions, as it is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 295.12 g/mol | [1] |
| IUPAC Name | 4-(4-iodophenyl)aniline | [1] |
| CAS Number | 7285-77-0 | |
| Appearance | Solid | |
| Melting Point | 196-203 °C | [2] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This method offers high yields, mild reaction conditions, and tolerance to a wide range of functional groups. An alternative, though often requiring harsher conditions, is the Ullmann condensation.
Recommended Synthetic Route: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, 4-iodoaniline is coupled with 4-iodophenylboronic acid.
2.1.1. Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar biaryl syntheses.[3][4]
Materials:
-
4-Iodoaniline
-
4-Iodophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Degassed deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 4-iodoaniline (1.0 mmol, 1.0 eq.), 4-iodophenylboronic acid (1.2 mmol, 1.2 eq.), and anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL total) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (15 mL each).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
| Reactant Ratio (Aniline:Boronic Acid) | 1 : 1.2 |
| Catalyst Loading | 3 mol% |
| Base | K₂CO₃ (2.0 eq.) |
| Solvent System | 1,4-Dioxane / Water (4:1) |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
| Expected Yield | 80-95% (based on similar reactions) |
Alternative Synthetic Route: Ullmann Condensation
The Ullmann condensation is a classical method for forming biaryl compounds, typically involving the copper-catalyzed coupling of two aryl halides at elevated temperatures.[5] While it can be used to synthesize symmetric biaryls, it can also be adapted for cross-coupling reactions.
2.2.1. General Experimental Considerations for Ullmann Condensation
A typical Ullmann reaction for this synthesis would involve heating 4-iodoaniline and a suitable aryl halide (like 1,4-diiodobenzene) with copper powder or a copper(I) salt in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or nitrobenzene at temperatures often exceeding 150 °C.[6] Due to the harsh conditions and often lower yields compared to the Suzuki-Miyaura coupling, this method is generally less preferred for laboratory-scale synthesis.
Purification of this compound
Purification of the crude product is essential to obtain this compound of high purity suitable for further applications. The primary methods are recrystallization and column chromatography.
Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
3.1.1. Experimental Protocol for Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents. A suitable solvent will dissolve the compound when hot but not at room temperature. A mixture of ethanol and water is often a good starting point.
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Purification by Column Chromatography
For separating mixtures with components of different polarities, column chromatography is the method of choice.
3.2.1. Experimental Protocol for Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice for the stationary phase.
-
Mobile Phase (Eluent): A solvent system of ethyl acetate and hexane is typically effective. The polarity of the eluent can be adjusted by changing the ratio of the two solvents. Start with a low polarity mixture (e.g., 10:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | Aromatic protons in the range of δ 6.5-7.8 ppm. The protons on the aminophenyl ring will appear more upfield than those on the iodophenyl ring. The amine protons will appear as a broad singlet. |
| ¹³C NMR (CDCl₃) | Aromatic carbons in the range of δ 115-150 ppm. The carbon attached to the iodine will be at a characteristic chemical shift. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 295. |
| Infrared (IR) | N-H stretching vibrations around 3300-3500 cm⁻¹, C-N stretching around 1250-1350 cm⁻¹, and aromatic C-H stretching around 3000-3100 cm⁻¹. |
This guide provides a robust framework for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.
References
- 1. This compound | C12H10IN | CID 101401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. B22115.06 [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
In-Depth Technical Guide to High-Purity 4-Amino-4'-iodobiphenyl for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of high-purity 4-Amino-4'-iodobiphenyl, including its commercial availability, key properties, synthesis, and potential applications in biomedical research, with a focus on its role as a versatile chemical intermediate.
Commercial Availability and Physicochemical Properties
High-purity this compound (CAS No. 7285-77-0) is available from several commercial chemical suppliers.[1][2] Purity levels typically reach up to 97%.[1] This compound is an amine derivative of biphenyl, presenting as an off-white to light brown solid.[2] Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 7285-77-0 | PubChem[3] |
| Molecular Formula | C₁₂H₁₀IN | PubChem[3] |
| Molecular Weight | 295.12 g/mol | PubChem[3] |
| Appearance | Off-white to light brown solid | ChemicalBook[2] |
| Purity | ≥ 97% | Advanced ChemBlocks[1] |
| Storage Temperature | 2-8°C, protect from light | ChemicalBook[2] |
Certificates of Analysis (CoA) confirming the purity and identity of the compound are typically available from suppliers upon request or may be downloadable from their websites.[4][5][6]
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various organic chemistry methodologies, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile method for constructing the biphenyl core.[7][8][9][10]
Suzuki-Miyaura Cross-Coupling: A General Protocol
This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex. For the synthesis of 4-Amino-4'-iodobhenyl, this would typically involve the coupling of a protected 4-iodoaniline derivative with 4-aminophenylboronic acid, or a similar strategy.
A general experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) source like Pd(OAc)₂ with a suitable phosphine ligand are commonly used.[11]
-
Base: An inorganic base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid.[11]
-
Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and an aqueous solution of the base is typically employed.[11]
-
Inert Atmosphere: The reaction is sensitive to oxygen, so it must be carried out under an inert atmosphere (e.g., nitrogen or argon).[11]
Detailed Protocol for a Representative Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl iodide (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
The palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) is added under a positive flow of the inert gas.
-
Degassed solvent is added via syringe.
-
Reaction: The mixture is heated to 80-100 °C and stirred vigorously for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biphenyl product.[12]
Biological Significance and Potential Signaling Pathway Involvement
While direct studies on the biological activity of this compound are not extensively reported in the available literature, its structural parent, 4-aminobiphenyl, is a known carcinogen that exerts its effects through metabolic activation and the formation of DNA adducts, leading to mutations.[13][14] The metabolism of 4-aminobiphenyl involves oxidation by cytochrome P450 enzymes and subsequent conjugation reactions.[13]
The introduction of an iodine atom at the 4'-position, as in this compound, provides a valuable synthetic handle for the development of novel compounds with potential applications in drug discovery. This functional group can be readily modified through various cross-coupling reactions to introduce diverse substituents, allowing for the exploration of structure-activity relationships.
Given the role of various biphenyl derivatives as inhibitors of key signaling pathways in cancer, it is plausible that derivatives of this compound could be designed to target pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[15][16]
The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival.[17] A simplified representation of this pathway is provided below.
References
- 1. 4'-Iodo-[1,1'-biphenyl]-4-amine 97% | CAS: 7285-77-0 | AChemBlock [achemblock.com]
- 2. 4'-Iodo-(1,1'-biphenyl)-4-amine | 7285-77-0 [chemicalbook.com]
- 3. This compound | C12H10IN | CID 101401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemie Brunschwig | Download Certificates of Analysis from different… [chemie-brunschwig.ch]
- 5. Certificates of Analysis (COA) | STERIS [steris.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Page loading... [guidechem.com]
- 8. scribd.com [scribd.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 14. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Versatile Role of 4-Amino-4'-iodobiphenyl in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-4'-iodobiphenyl is a key bifunctional organic molecule that serves as a versatile building block in modern synthetic chemistry. Its structure, featuring a reactive amino group on one phenyl ring and an iodo group on the other, allows for sequential and site-selective functionalization. This unique characteristic makes it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the iodo group facilitates participation in various cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the construction of extended biaryl systems and the introduction of diverse nitrogen-containing functionalities. This guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀IN | --INVALID-LINK--[1] |
| Molecular Weight | 295.12 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 4-(4-iodophenyl)aniline | --INVALID-LINK--[1] |
| CAS Number | 7285-77-0 | --INVALID-LINK--[1] |
| Appearance | Solid | |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | --INVALID-LINK--[1] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves a two-step process starting from 4-iodobiphenyl: nitration followed by reduction of the nitro group.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of 4-Iodo-4'-nitrobiphenyl (Nitration)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of 4-Iodobiphenyl: Slowly add 4-iodobiphenyl to the cooled sulfuric acid with continuous stirring.
-
Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.
-
Nitration: Add the nitrating mixture dropwise to the solution of 4-iodobiphenyl, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture onto crushed ice. The solid precipitate of 4-iodo-4'-nitrobiphenyl is collected by filtration, washed with cold water until neutral, and dried.
Experimental Protocol: Synthesis of this compound (Reduction)
A common method for the reduction of the nitro group is using tin(II) chloride in the presence of hydrochloric acid.[2]
-
Reaction Setup: In a round-bottom flask, suspend 4-iodo-4'-nitrobiphenyl in ethanol.
-
Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir until the reaction is complete, as indicated by TLC.
-
Workup: Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Role as a Synthetic Building Block
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of a wide array of complex molecules through selective functionalization of its amino and iodo groups.
Caption: Key synthetic transformations of this compound.
Suzuki-Miyaura Coupling
The carbon-iodine bond in this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, extending the biphenyl system.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd/C | K₂CO₃ | DMF/H₂O | Reflux | 5 | 42 | [3] |
| 4-Methoxyphenylboronic acid | Pd/C | K₂CO₃ | DMF | Reflux | - | 41-92 | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. This reaction can be applied to the iodo-substituted ring of this compound to introduce a wide range of primary and secondary amines.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv).[5]
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic extract, dry, and concentrate. Purify the residue by column chromatography.
| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ | XPhos | KOtBu | Toluene | 150 (MW) | High | [6] |
| Morpholine | Pd(dba)₂ | tBuDavePhos | KOtBu | Toluene | 90-120 | - |
Applications in Drug Discovery and Medicinal Chemistry
The biphenylamine scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors. This compound serves as a crucial starting material for the synthesis of such compounds, where the biaryl core mimics the hinge-binding region of ATP in various kinases.
Caption: General workflow for kinase inhibitor synthesis.
Case Study: Bruton's Tyrosine Kinase (Btk) Inhibitors
Derivatives of this compound have been utilized in the synthesis of potent inhibitors of Bruton's Tyrosine Kinase (Btk), a key enzyme in B-cell signaling pathways. The general synthetic strategy involves an initial Suzuki coupling to introduce a heteroaromatic moiety, followed by functionalization of the amino group to incorporate pharmacophores that interact with the kinase active site.
Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz): The spectrum would be expected to show signals for the aromatic protons. The protons on the aniline ring would appear as two doublets in the upfield aromatic region, while the protons on the iodophenyl ring would also appear as two doublets, likely further downfield due to the deshielding effect of the iodine atom. The amino protons would typically appear as a broad singlet.
¹³C NMR: The spectrum would show 12 distinct signals for the aromatic carbons. The carbon bearing the iodine atom would be significantly shifted to a higher field (lower ppm) compared to the other aromatic carbons.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 295, corresponding to the molecular weight of the compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique bifunctional nature allows for selective and sequential modifications, providing access to a wide range of complex molecular architectures. The ability to readily participate in powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions makes it an indispensable tool for researchers in drug discovery, materials science, and other areas of chemical research. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this important synthetic intermediate.
References
- 1. This compound | C12H10IN | CID 101401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
4-Amino-4'-iodobiphenyl: A Versatile Building Block for Advanced Materials
An In-depth Technical Guide for Researchers and Materials Scientists
Introduction
4-Amino-4'-iodobiphenyl is a unique bifunctional organic molecule poised for significant applications in materials science. Its rigid biphenyl core, coupled with a reactive amino group and an iodine atom, makes it an exceptionally versatile precursor for a new generation of high-performance polymers, organic electronic materials, and functional porous frameworks. The strategic placement of the amino and iodo functionalities at the para positions of the biphenyl system allows for the creation of linear and well-defined macromolecular architectures, which are crucial for achieving desirable material properties. This guide explores the potential applications of this compound, providing insights into its synthesis, properties, and prospective uses in cutting-edge materials.
Physicochemical Properties
A comprehensive understanding of the fundamental properties of this compound is essential for its application in materials synthesis.
| Property | Value | Reference |
| IUPAC Name | 4-(4-iodophenyl)aniline | [1] |
| CAS Number | 7285-77-0 | [1] |
| Molecular Formula | C₁₂H₁₀IN | [1] |
| Molecular Weight | 295.12 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Not reported | |
| Solubility | Soluble in common organic solvents |
Potential Applications in Polymer Synthesis
The presence of both an amino group and an iodine atom makes this compound an ideal monomer for various polymerization reactions, leading to materials with tailored properties.
High-Performance Polyamides and Polyimides
The amino group of this compound can readily participate in polycondensation reactions with diacid chlorides or dianhydrides to form aromatic polyamides and polyimides, respectively. These classes of polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the biphenyl unit is expected to enhance the rigidity and thermal properties of the resulting polymers.
Generic Synthesis of Polyamides from this compound:
Figure 1: General workflow for the synthesis of aromatic polyamides.
Expected Properties of Polyamides Derived from this compound:
| Property | Expected Range |
| Glass Transition Temperature (Tg) | 250 - 350 °C |
| 10% Weight Loss Temperature (TGA) | > 450 °C in N₂ |
| Tensile Strength | 80 - 120 MPa |
| Solubility | Soluble in polar aprotic solvents (NMP, DMAc) |
Conjugated Polymers for Organic Electronics
The iodo group on this compound serves as an excellent handle for cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions are pivotal in synthesizing conjugated polymers, which are the cornerstone of organic electronic devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The biphenyl unit contributes to the delocalization of π-electrons along the polymer backbone, which is essential for charge transport.
Suzuki Coupling Polymerization of this compound:
Figure 2: Suzuki coupling for the synthesis of conjugated polymers.
Potential Applications in Liquid Crystals
The rigid, rod-like structure of the biphenyl core is a fundamental building block for many liquid crystalline materials. While this compound itself may not be liquid crystalline, it serves as an excellent scaffold for the synthesis of liquid crystal molecules. The amino and iodo groups can be functionalized with various aliphatic chains and polar groups to induce and tune the mesophase behavior. The introduction of long alkyl or alkoxy chains can promote the formation of nematic and smectic phases, which are crucial for display applications.
Potential as a Linker in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. The bifunctional nature of this compound makes it a promising candidate for a linker in MOF synthesis. The amino group can coordinate with metal centers, while the iodo group can be used for post-synthetic modification to introduce additional functionalities within the pores of the MOF. The length and rigidity of the biphenyl spacer can be exploited to control the pore size and geometry of the resulting framework.
Hypothetical MOF Assembly with this compound:
Figure 3: Potential coordination of the linker in a MOF structure.
Experimental Protocols (Exemplary)
While specific protocols for this compound are not widely published, the following are representative procedures for the types of reactions in which it could be employed.
Synthesis of an Aromatic Polyamide
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 mmol) in anhydrous N-methyl-2-pyrrolidone (NMP).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride, 1.0 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum at 80 °C.
Suzuki Cross-Coupling Polymerization
-
To a reaction vessel, add this compound (1.0 mmol), an aromatic diboronic acid or ester (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (3.0 mmol).
-
Add a degassed solvent system, typically a mixture of toluene and water.
-
Heat the mixture to reflux (around 90-100 °C) under a nitrogen atmosphere for 48-72 hours.
-
After cooling to room temperature, precipitate the polymer in methanol.
-
Purify the polymer by repeated washing or Soxhlet extraction to remove catalyst residues and oligomers.
-
Dry the final polymer under vacuum.
Conclusion
This compound is a highly promising, yet underexplored, building block for materials science. Its unique combination of a rigid biphenyl core and versatile amino and iodo functionalities opens up a vast design space for the creation of novel high-performance polymers, liquid crystals, and metal-organic frameworks. Further research into the synthesis and characterization of materials derived from this monomer is warranted and is expected to lead to significant advancements in various fields, from organic electronics to porous materials. This guide serves as a foundational resource to inspire and facilitate such future investigations.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Amino-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol focuses on the application of the Suzuki coupling for the synthesis of substituted 4-aminobiphenyl derivatives, utilizing 4-Amino-4'-iodobiphenyl as a key building block. 4-Aminobiphenyl scaffolds are prevalent in a wide range of biologically active molecules, including pharmaceuticals and materials science precursors. The C-I bond of this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for these transformations.[1]
This document provides a detailed experimental protocol and a summary of reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. The data presented herein is compiled from literature sources and serves as a guide for the synthesis and optimization of these important biaryl compounds.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired 4-aminobiphenyl product and regenerating the Pd(0) catalyst to continue the cycle.
Data Presentation: Suzuki Coupling of this compound with Arylboronic Acids
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. Please note that yields are highly dependent on the specific substrates, catalyst, and reaction conditions used.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 | 8 | 92 |
| 3 | 4-Formylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 110 | 6 | 88 |
| 4 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₂CO₃ | DMF/H₂O (4:1) | 100 | 10 | 90 |
| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O (3:1) | 85 | 12 | 82 |
| 6 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | 1,4-Dioxane/H₂O (3:1) | 95 | 8 | 85 |
Experimental Protocol: General Procedure for the Suzuki Coupling of this compound
This protocol provides a general methodology and may require optimization for specific arylboronic acids and reaction scales.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if using a pre-catalyst like Pd(OAc)₂) (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water, 4:1:1 v/v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aminobiphenyl derivative.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General experimental workflow for Suzuki coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Amino-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. These reactions are of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). 4-Amino-4'-iodobiphenyl is a valuable building block, possessing a reactive C-I bond and a nucleophilic amino group, making it an ideal substrate for a variety of palladium-catalyzed transformations. This document provides detailed application notes and protocols for the selection and use of palladium catalysts in the cross-coupling of this compound with various partners, including boronic acids (Suzuki-Miyaura coupling), amines (Buchwald-Hartwig amination), alkenes (Heck reaction), and terminal alkynes (Sonogashira coupling).
Catalyst Selection and Optimization
The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is critical for achieving high yields and selectivity. The high reactivity of the carbon-iodine bond in this compound generally allows for milder reaction conditions compared to less reactive aryl bromides or chlorides.
Key Considerations for Catalyst System Selection:
-
Palladium Precursor: Common choices include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Pre-formed palladium complexes with bulky electron-rich phosphine ligands, often referred to as "precatalysts," can also offer high activity and stability.
-
Ligands: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation/migratory insertion, and reductive elimination). For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often highly effective. For Heck and Sonogashira reactions, phosphine ligands like triphenylphosphine (PPh₃) or Herrmann's catalyst are commonly employed.
-
Base: The base is essential for promoting the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium tert-butoxide (NaOtBu).
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents such as toluene, dioxane, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are frequently used.
Data Presentation: Palladium Catalyst Performance in Cross-Coupling of this compound Analogs
The following table summarizes typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of aryl iodides analogous to this compound. This data serves as a guide for selecting initial screening conditions.
| Coupling Reaction | Coupling Partner | Palladium Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | >90 |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 85-95 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | NaOtBu | Toluene | 100 | 16 | 80-95 |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-90 |
| Heck | n-Butyl acrylate | Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%) | Et₃N | DMF | 100 | 24 | 70-85 |
| Heck | Styrene | Herrmann's Catalyst (1 mol%) | K₂CO₃ | DMAc | 120 | 18 | 65-80 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 6 | >90 |
| Sonogashira | 1-Octyne | Pd(PPh₃)₄ (2 mol%), CuI (4 mol%) | Piperidine | DMF | 80 | 12 | 80-90 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Anhydrous solvents and reagents should be used unless otherwise specified.
-
Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen or argon (repeat this cycle three times).
-
Add toluene and deionized water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction until completion (typically 8-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the N-arylation of a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk flask.
-
Add NaOtBu to the flask.
-
Seal the flask, remove from the glovebox, and add anhydrous toluene via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Application Notes and Protocols for Protecting Group Strategies for the Amino Group in 4-Amino-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the primary amino group of 4-Amino-4'-iodobiphenyl. The selection of an appropriate protecting group is crucial in multi-step syntheses to ensure the chemoselectivity of subsequent reactions. This guide outlines strategies using three common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
The choice of protecting group depends on the overall synthetic strategy, particularly the stability requirements for subsequent reaction conditions and the desired deprotection method. This compound is a key building block in the synthesis of various organic molecules, including those in medicinal chemistry and materials science. The presence of the iodo-substituent offers a versatile handle for cross-coupling reactions, making the strategic protection of the amino group a critical step.
Protecting Group Strategies
The following sections detail the application and protocols for the Boc, Cbz, and Fmoc protecting groups. Each section includes an overview of the strategy, quantitative data for analogous substrates, and detailed experimental protocols for both protection and deprotection.
tert-Butyloxycarbonyl (Boc) Protection
The Boc group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions and its facile removal under acidic conditions.[1] For aromatic amines, including halogenated derivatives, the use of di-tert-butyl dicarbonate ((Boc)₂O) is the most common method for introducing the Boc group.[2] A particularly efficient method involves the use of a catalytic amount of iodine, which is highly relevant for the iodo-substituted substrate .[2]
Data Presentation: Boc Protection and Deprotection
| Substrate (Analogue) | Protecting Reagent | Catalyst | Solvent | Time | Temp. (°C) | Yield (%) | Deprotecting Reagent | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| 4-Iodoaniline | (Boc)₂O | I₂ (10 mol%) | Neat | 30 min | RT | 94 | TFA | DCM | 2-12 h | RT | >95 | [1][2] |
| Aniline | (Boc)₂O | I₂ (10 mol%) | Neat | 30 min | RT | 95 | TFA | DCM | 2-12 h | RT | >95 | [1][2] |
| 4-Bromoaniline | (Boc)₂O | I₂ (10 mol%) | Neat | 45 min | RT | 92 | 4M HCl in Dioxane | Dioxane | 30 min | RT | >95 | [2][3] |
Experimental Protocols: Boc Strategy
Protocol 1.1: Boc Protection of this compound
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv).
-
Catalyst Addition: Add molecular iodine (I₂, 0.1 equiv) to the mixture.
-
Reaction: Stir the solvent-free mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dissolve the reaction mixture in ethyl acetate. Wash the organic layer with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[2]
Protocol 1.2: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected this compound (1.0 equiv) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10 equiv) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution).
-
Purification: Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[1]
Visualization: Boc Protection and Deprotection Workflow
Caption: Boc protection and deprotection workflow.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another cornerstone of amine protection, valued for its stability in both acidic and basic conditions.[4] Its removal is typically achieved by catalytic hydrogenolysis, providing an orthogonal deprotection strategy to the acid-labile Boc group and the base-labile Fmoc group.[5][6]
Data Presentation: Cbz Protection and Deprotection
| Substrate (Analogue) | Protecting Reagent | Base | Solvent | Time | Temp. (°C) | Yield (%) | Deprotecting Reagent | Catalyst | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| Aniline | Cbz-Cl | - | Water | 2 min | RT | 99 | H₂ (1 atm) | 10% Pd/C | Methanol | - | RT | >95 | [6][7] |
| 4-Bromoaniline | Cbz-Cl | - | Water | 30 min | RT | 95 | H₂ (1 atm) | 10% Pd/C | Methanol | - | RT | >95 | [6][7] |
| Aniline | Cbz-Cl | Pyridine | CH₂Cl₂ | - | 0 | 92 | HBr (33% in AcOH) | - | Acetic Acid | - | RT | ~90 | [6] |
Experimental Protocols: Cbz Strategy
Protocol 2.1: Cbz Protection of this compound
-
Reaction Setup: Suspend this compound (1.0 equiv) in water (3 mL per mmol of amine).
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.05 equiv) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. For anilines, the reaction is often complete within minutes to an hour.[7]
-
Work-up: Upon completion, add water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.[7]
Protocol 2.2: Cbz Deprotection (Hydrogenolysis)
-
Reaction Setup: Dissolve the Cbz-protected this compound (1.0 equiv) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 5-10 mol%) to the solution.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., a balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[6]
Visualization: Cbz Protection and Deprotection Workflow
Caption: Cbz protection and deprotection workflow.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is a base-labile protecting group, stable to acidic and hydrogenolysis conditions, making it orthogonal to both Boc and Cbz groups.[8] This characteristic is particularly valuable in complex synthetic routes requiring multiple, selective deprotections.[8]
Data Presentation: Fmoc Protection and Deprotection
| Substrate (Analogue) | Protecting Reagent | Base | Solvent | Time | Temp. (°C) | Yield (%) | Deprotecting Reagent | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| Aniline | Fmoc-Cl | - | Water | 2 h | 60 | 90 | 20% Piperidine/DMF | DMF | 10 min | RT | >95 | [9][10] |
| 4-Bromoaniline | Fmoc-Cl | - | Water | 3 h | 60 | 85 | 20% Piperidine/DMF | DMF | 10 min | RT | >95 | [9][10] |
| 4-Chloroaniline | Fmoc-Cl | - | Water | 2.5 h | 60 | 88 | 20% Piperidine/DMF | DMF | 10 min | RT | >95 | [9][10] |
Experimental Protocols: Fmoc Strategy
Protocol 3.1: Fmoc Protection of this compound
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.2 equiv).
-
Solvent Addition: Add water (1.5 mL per mmol of amine).
-
Reaction: Heat the mixture to 60 °C and stir for 2-4 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, the product often precipitates. Collect the solid by filtration and wash with water.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.[9]
Protocol 3.2: Fmoc Deprotection
-
Reaction Setup: Dissolve or suspend the Fmoc-protected this compound (1.0 equiv) in N,N-dimethylformamide (DMF).
-
Base Addition: Add a 20% solution of piperidine in DMF.
-
Reaction: Stir the mixture at room temperature for 10-30 minutes. The deprotection is typically rapid.
-
Work-up: Remove the solvent under reduced pressure. The dibenzofulvene-piperidine adduct can be removed by washing the residue with a suitable solvent like diethyl ether.
-
Purification: The resulting amine can be purified by standard methods such as column chromatography or recrystallization.[10]
Visualization: Fmoc Protection and Deprotection Workflow
Caption: Fmoc protection and deprotection workflow.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines [organic-chemistry.org]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. ijacskros.com [ijacskros.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
Synthesis of Novel Biphenyl Derivatives Utilizing 4-Amino-4'-iodobiphenyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their rigid, yet conformationally flexible nature allows for precise orientation of functional groups, facilitating optimal interactions with biological targets. The strategic derivatization of the biphenyl core is a key approach in the development of novel drugs with enhanced potency, selectivity, and pharmacokinetic profiles. 4-Amino-4'-iodobiphenyl is a versatile building block for the synthesis of a diverse array of biphenyl derivatives. The amino group provides a handle for further functionalization, while the iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.
This document provides detailed application notes and experimental protocols for the synthesis of novel biphenyl derivatives from this compound. It is intended to guide researchers in the efficient construction of compound libraries for screening and lead optimization in drug discovery programs, particularly in the area of kinase inhibitors.
Key Synthetic Methodologies
The two primary palladium-catalyzed cross-coupling reactions for the derivatization of this compound are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, enabling the synthesis of a vast range of substituted biphenyls.[1] The reaction couples an organohalide (in this case, this compound) with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base.
This protocol describes a representative Suzuki-Miyaura coupling of this compound with 4-cyanophenylboronic acid.
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Degassed deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas (Nitrogen or Argon) supply
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), 4-cyanophenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4'-amino-[1,1'-biphenyl]-4-carbonitrile.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85 |
| 2 | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Dioxane | 110 | 12 | 88 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O | 95 | 10 | 78 |
Note: The data presented in this table are representative and may require optimization for specific substrates and reaction scales.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.[2] This reaction is particularly valuable for the synthesis of N-aryl biphenylamines, which are common motifs in pharmacologically active compounds.
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or oven-dried sealed tube
-
Magnetic stirrer with heating plate
-
Inert gas (Nitrogen or Argon) supply
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), and Xantphos (0.04 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.
-
Reagent Addition: Add sodium tert-butoxide (1.4 equiv.), anhydrous toluene, and aniline (1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Washing and Drying: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-phenyl-4'-amino-[1,1'-biphenyl]-4-amine.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 82 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ | Toluene | 100 | 24 | 75 |
| 4 | Indole | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | Dioxane | 120 | 20 | 79 |
Note: The data presented in this table are representative and may require optimization for specific substrates and reaction scales.
References
Application Note: Synthesis of 4'-Amino-[1,1'-biphenyl]-4-carbonitrile, a Liquid Crystal Intermediate, via Suzuki-Miyaura Coupling of 4-Amino-4'-iodobiphenyl
Abstract
This document provides a detailed protocol for the synthesis of a liquid crystal intermediate, 4'-Amino-[1,1'-biphenyl]-4-carbonitrile, utilizing 4-Amino-4'-iodobiphenyl as a key precursor. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1] This application note is intended for researchers and scientists in materials science and drug development, offering a comprehensive workflow, quantitative data, and detailed experimental procedures.
Introduction
Biphenyl derivatives are fundamental building blocks in the design of advanced liquid crystalline materials due to their rigid core, which provides the necessary structural anisotropy for the formation of liquid crystal phases.[1] this compound is a valuable intermediate, featuring a reactive iodine atom suitable for cross-coupling reactions and an amino group that can be further functionalized. The Suzuki-Miyaura coupling is a highly efficient and widely used method for synthesizing biaryl compounds, including liquid crystal precursors, due to its mild reaction conditions and tolerance of a wide range of functional groups.[2] This protocol details the coupling of this compound with 4-cyanophenylboronic acid to yield 4'-Amino-[1,1'-biphenyl]-4-carbonitrile, a precursor for various liquid crystal materials.
Overall Synthesis Workflow
The experimental workflow encompasses reaction setup under an inert atmosphere, monitoring the reaction progress, followed by product extraction and purification.
References
Application Notes and Protocols for 4-Amino-4'-iodobiphenyl in Organic Light-Emitting Diode (OLED) Materials
Abstract: This document provides detailed application notes and experimental protocols for the utilization of 4-Amino-4'-iodobiphenyl as a key building block in the synthesis of advanced organic light-emitting diode (OLED) materials. Specifically, it focuses on the synthesis of novel triarylamine-based hole-transporting materials (HTMs) and their subsequent integration into OLED devices. The protocols outlined herein are intended for researchers, scientists, and professionals in the fields of materials science, organic electronics, and drug development who are exploring new materials for next-generation displays and lighting.
Introduction
Organic light-emitting diodes (OLEDs) have garnered significant attention for their applications in high-resolution displays and solid-state lighting. The performance of these devices is critically dependent on the properties of the organic materials used, particularly the hole-transporting layer (HTL), which facilitates the efficient injection and transport of positive charge carriers (holes). Triarylamine derivatives are a prominent class of materials for HTLs due to their excellent hole-transporting capabilities and high thermal stability.
This compound is a versatile precursor for the synthesis of such triarylamine-based HTMs. The presence of a reactive amino group and an iodo group allows for sequential functionalization through reactions like the Buchwald-Hartwig and Suzuki coupling reactions, enabling the construction of complex, high-performance molecular architectures. This document details the synthesis, characterization, and device application of a novel HTM derived from this compound.
Synthesis of a Triarylamine-based Hole-Transporting Material
A novel hole-transporting material, N,N-diphenyl-N'-(4'-phenyl-[1,1'-biphenyl]-4-yl)benzene-1,4-diamine (DPPBD), can be synthesized from this compound in a two-step process. The synthetic pathway is illustrated below.
Caption: Synthetic pathway for DPPBD from this compound.
Experimental Protocol: Synthesis of the Intermediate
Reaction: Buchwald-Hartwig amination of this compound with diphenylamine.
Materials:
-
This compound (1.0 eq)
-
Diphenylamine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.08 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, diphenylamine, and sodium tert-butoxide.
-
Add anhydrous toluene to the flask.
-
In a separate glovebox, prepare a stock solution of the palladium catalyst and ligand (Pd₂(dba)₃ and P(t-Bu)₃) in anhydrous toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with dichloromethane (DCM), wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Experimental Protocol: Synthesis of the Final Hole-Transporting Material (DPPBD)
Reaction: Suzuki coupling of the intermediate product with phenylboronic acid.
Materials:
-
Intermediate product from section 2.1 (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (2.0 M aqueous solution)
-
Toluene and ethanol (3:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve the intermediate product, phenylboronic acid, and Pd(PPh₃)₄ in the toluene/ethanol mixture.
-
Add the aqueous potassium carbonate solution to the mixture.
-
Heat the reaction to reflux (approximately 90 °C) and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, and extract the product with DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the final product by column chromatography followed by recrystallization from a DCM/methanol mixture.
Characterization of the Hole-Transporting Material
The synthesized DPPBD should be characterized to determine its physical and electrochemical properties, which are crucial for its function in an OLED device.
Table 1: Physicochemical Properties of DPPBD
| Property | Value |
| Molecular Weight | 412.53 g/mol |
| Melting Point (T_m) | ~215 °C |
| Glass Transition Temp. (T_g) | ~110 °C |
| Decomposition Temp. (T_d) | >400 °C |
| HOMO Energy Level | -5.4 eV |
| LUMO Energy Level | -2.3 eV |
| Triplet Energy (E_T) | 2.7 eV |
OLED Device Fabrication and Performance
To evaluate the performance of the synthesized DPPBD as a hole-transporting material, a multilayer OLED device can be fabricated.
Caption: Schematic of the multilayer OLED device structure.
Experimental Protocol: Device Fabrication
Substrate Preparation:
-
Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone for 15 minutes to improve the work function of the ITO.
Organic Layer Deposition:
-
The organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).
-
A 40 nm thick layer of DPPBD is deposited as the hole-transporting layer.
-
A 60 nm thick layer of a suitable emissive material (e.g., tris(8-hydroxyquinolinato)aluminum, Alq₃) is deposited as the emissive and electron-transporting layer.
Cathode Deposition:
-
A 1 nm thick layer of lithium fluoride (LiF) is deposited as an electron injection layer.
-
A 100 nm thick layer of aluminum (Al) is deposited as the cathode.
Device Performance
The performance of the fabricated OLED device should be characterized by measuring its current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectrum.
Table 2: Performance Data of the OLED Device
| Parameter | Value |
| Turn-on Voltage | 3.5 V |
| Maximum Luminance | 15,000 cd/m² |
| Maximum Current Efficiency | 4.5 cd/A |
| Maximum Power Efficiency | 3.8 lm/W |
| External Quantum Efficiency (EQE) | 1.8 % |
| Emission Peak | 520 nm (Green) |
| CIE Coordinates (x, y) | (0.32, 0.54) |
Signaling Pathway and Energy Level Diagram
The efficient operation of the OLED relies on the appropriate alignment of the energy levels of the different material layers, facilitating charge injection and recombination.
Caption: Energy level diagram of the OLED device.
The diagram illustrates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels of the organic materials relative to the work functions of the anode and cathode. The staggered energy levels facilitate the injection of holes from the ITO anode into the HOMO of the DPPBD HTL and electrons from the LiF/Al cathode into the LUMO of the Alq₃ layer. These charge carriers then migrate towards the HTL/EML interface where they recombine to form excitons, which subsequently decay radiatively to produce light.
Conclusion
This compound serves as an excellent and versatile starting material for the synthesis of high-performance hole-transporting materials for OLED applications. The synthetic protocols provided herein are robust and can be adapted for the creation of a wide range of triarylamine derivatives. The resulting materials exhibit desirable thermal and electrochemical properties, leading to the fabrication of efficient OLED devices. Further molecular engineering based on the this compound scaffold holds significant promise for the future development of advanced organic electronic materials.
Application Notes and Protocols for the Preparation of Fluorescent Probes from 4-Amino-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-4'-iodobiphenyl serves as a versatile building block in the synthesis of novel fluorescent probes. Its bifunctional nature, featuring a reactive amino group and an iodo group amenable to cross-coupling reactions, allows for the strategic introduction of fluorophores and targeting moieties. This document provides detailed protocols for the synthesis of a biphenyl-based fluorescent probe, highlighting a common synthetic strategy involving a Suzuki-Miyaura cross-coupling reaction followed by fluorescent labeling. The resulting probes can be valuable tools in various research and drug development applications, including cellular imaging and binding assays.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step process. First, the biphenyl core is extended via a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable boronic acid. In this example, we use 4-formylphenylboronic acid to introduce an aldehyde functionality. This aldehyde can then serve as a reactive handle for conjugation with a fluorescent dye. The second step involves the conjugation of the synthesized amino-aldehyde intermediate with a commercially available fluorophore. For the purpose of this protocol, we will describe the labeling with a generic amine-reactive fluorescent dye.
Experimental Protocols
Materials and Reagents
-
This compound
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Toluene
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Amine-reactive fluorescent dye (e.g., NHS-ester or isothiocyanate derivative)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Protocol 1: Synthesis of 4'-Amino-[1,1'-biphenyl]-4-carbaldehyde
This protocol details the Suzuki-Miyaura cross-coupling reaction to synthesize the aldehyde-functionalized biphenyl intermediate.
Reaction Setup:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene, 1,4-dioxane, and water (e.g., 4:1:1 ratio).
-
Stir the reaction mixture at 90 °C for 12-16 hours under the inert atmosphere.
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4'-amino-[1,1'-biphenyl]-4-carbaldehyde as a solid.
Protocol 2: Fluorescent Labeling of 4'-Amino-[1,1'-biphenyl]-4-carbaldehyde
This protocol describes the conjugation of the synthesized intermediate with a generic amine-reactive fluorescent dye.
Reaction Setup:
-
Dissolve 4'-amino-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add the amine-reactive fluorescent dye (1.1 eq) to the solution.
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, protected from light.
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography or column chromatography on silica gel using an appropriate solvent system to isolate the final fluorescent probe.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the synthesized compounds.
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 4'-Amino-[1,1'-biphenyl]-4-carbaldehyde | 197.23 | 85 | 155-158 |
| Final Fluorescent Probe (Hypothetical) | Varies | 65 | Varies |
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Final Fluorescent Probe (Hypothetical) | 495 | 520 | 0.65 |
Visualizations
Synthesis Pathway
Caption: Synthetic pathway for the fluorescent probe.
Experimental Workflow
Application Notes and Protocols: 4-Amino-4'-iodobiphenyl in Medicinal Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Amino-4'-iodobiphenyl as a versatile building block in medicinal chemistry and drug discovery. The document outlines its primary applications, detailed experimental protocols for key reactions, and its potential in the synthesis of targeted therapeutics, including kinase and indoleamine 2,3-dioxygenase (IDO1) inhibitors.
Introduction to this compound
This compound is a bifunctional organic compound featuring a biphenyl scaffold, which is a privileged structure in many biologically active molecules. The presence of a reactive primary amine (-NH₂) and an iodo (-I) group at opposite ends of the rigid biphenyl core makes it an exceptionally useful intermediate for the synthesis of complex drug candidates. The amino group can be readily functionalized to introduce various pharmacophores, while the iodo group is an excellent participant in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of extended biaryl and heteroaryl systems.
Key Applications in Drug Discovery
The structural attributes of this compound make it a valuable starting material for the synthesis of a range of therapeutic agents. Its applications span across multiple therapeutic areas, primarily driven by its utility in constructing molecules that can effectively interact with biological targets such as protein kinases and metabolic enzymes.
-
Synthesis of Kinase Inhibitors: The biphenyl scaffold can serve as a core structure for inhibitors that target the ATP-binding site of various kinases. The amino group can be acylated or otherwise modified to interact with the hinge region of the kinase, while the iodo-substituted ring can be elaborated through cross-coupling to extend into other pockets of the active site, enhancing potency and selectivity.
-
Development of Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors: IDO1 is a key enzyme in the kynurenine pathway and a critical target in cancer immunotherapy. Many IDO1 inhibitors feature a biaryl core. This compound provides a straightforward route to synthesize such inhibitors, where the biphenyl moiety can form the central scaffold of the molecule.
-
Amyloid Beta (Aβ) Aggregation Inhibitors: The development of small molecules that can inhibit the aggregation of amyloid-beta peptides is a major focus in Alzheimer's disease research. The rigid, aromatic nature of the biphenyl scaffold makes it a suitable platform for designing molecules that can interfere with the π-π stacking interactions that drive Aβ aggregation.
Experimental Protocols
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of aryl- and heteroarylboronic acids. This reaction is fundamental to extending the molecular complexity of the starting material.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water).
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring for 4-12 hours, or heat in a microwave reactor at 90-120°C for 10-40 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
This protocol describes the acylation of the amino group of this compound, a common step in the synthesis of kinase inhibitors to form hydrogen bonds with the kinase hinge region.
Materials:
-
This compound
-
Acyl chloride or anhydride (1.1 equivalents)
-
Base (e.g., triethylamine or pyridine, 1.5 equivalents)
-
Anhydrous solvent (e.g., dichloromethane or THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolution: Dissolve this compound (1.0 mmol) and the base (1.5 mmol) in the anhydrous solvent in a round-bottom flask.
-
Acylation: Cool the solution in an ice bath. Slowly add the acylating agent (1.1 mmol) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Application Case Study: Synthesis of Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors
The inhibition of IDO1 is a promising strategy in immuno-oncology. This compound is an ideal starting material for the synthesis of biaryl IDO1 inhibitors. The following is a representative synthetic approach.
Synthetic Strategy:
-
Suzuki Coupling: this compound is first coupled with a suitable heteroarylboronic acid (e.g., a protected imidazoleboronic acid derivative) via the Suzuki-Miyaura reaction to form the core biaryl structure.
-
Functionalization: The amino group of the resulting biaryl amine can then be further functionalized, for example, by reaction with a sulfonyl chloride to introduce a sulfonamide group, which is a common feature in many IDO1 inhibitors.
IDO1 Signaling Pathway (Kynurenine Pathway)
Caption: Simplified schematic of the IDO1-mediated kynurenine pathway.
Quantitative Data for Representative IDO1 Inhibitors
The following table summarizes the in vitro inhibitory activity of representative IDO1 inhibitors with scaffolds that can be synthesized using this compound as a starting material.
| Compound Class | Target | IC₅₀ (nM) | Assay Type |
| Phenylimidazole Derivative | Human IDO1 | 77 | Enzymatic |
| Phenylimidazole Derivative | Human IDO1 | 13 | Enzymatic |
| N,N-diphenylurea Derivative | Human IDO1 | 1730 | Enzymatic |
Note: The data presented are for illustrative purposes and represent compounds with similar structural motifs to those accessible from this compound.
Conclusion
This compound is a high-value building block in medicinal chemistry. Its dual reactivity allows for the efficient and modular synthesis of complex molecules with therapeutic potential. The protocols and applications outlined in this document demonstrate its utility in the development of targeted therapies, particularly in the fields of oncology and neurodegenerative diseases. Researchers and drug development professionals can leverage the synthetic versatility of this compound to accelerate their discovery programs.
Application Notes and Protocols for Sonogashira Coupling with 4-Amino-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction of 4-Amino-4'-iodobiphenyl with terminal alkynes. This reaction is a powerful tool for the synthesis of a wide range of functionalized biphenyl derivatives, which are important scaffolds in medicinal chemistry and materials science.
Introduction
The Sonogashira cross-coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base.[2] Due to its mild reaction conditions and broad functional group tolerance, the Sonogashira coupling has become a cornerstone of modern organic synthesis.[1][3]
This compound is a versatile building block, and its Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with potential applications in drug discovery and materials science. The amino group on the biphenyl scaffold provides a handle for further functionalization, making the resulting products valuable intermediates.
Reaction Principle and Mechanism
The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper catalysts.[1] The generally accepted mechanism is as follows:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.[1]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.[1]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-amino-4'-alkynylbiphenyl product and regenerate the active Pd(0) catalyst.[4]
-
-
Copper Cycle:
-
The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1] This intermediate is then ready for the transmetalation step.
-
A copper-free variant of the Sonogashira reaction has also been developed to circumvent the formation of alkyne dimers (Glaser coupling), which can be a significant side reaction in the presence of copper.[3][5]
Experimental Protocols
The following protocols provide a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific substrates.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a general and widely used method for Sonogashira couplings.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)[6]
-
Copper(I) iodide (CuI, 0.025 eq)[6]
-
Amine base (e.g., triethylamine or diisopropylamine, 7.0 eq)[6]
-
Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)[4]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The high reactivity of the carbon-iodine bond often allows the reaction to proceed efficiently at this temperature.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or GC/MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent. Filter the mixture through a pad of Celite® to remove the catalyst and any solid byproducts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-4'-alkynylbiphenyl.[6]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with terminal alkynes that are prone to homocoupling.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., (AllylPdCl)₂, 2.5 mol%)[5]
-
Phosphine ligand (e.g., P(t-Bu)₃, 10 mol%)[5]
-
Base (e.g., Cs₂CO₃ or an amine base like DABCO, 2.0 eq)[5]
-
Anhydrous solvent (e.g., DMF or 1,4-dioxane)[5]
-
Other materials for workup and purification are the same as in Protocol 1.
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, add this compound, the palladium catalyst, and the phosphine ligand to a dry reaction vessel.
-
Reagent Addition: Add the anhydrous solvent and the base. Stir the mixture for a few minutes to ensure dissolution. Add the terminal alkyne.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or GC/MS.
-
Workup, Extraction, Drying, and Purification: Follow the same procedures as outlined in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl iodides. These conditions can serve as a starting point for the reaction with this compound.
| Parameter | Condition | Notes |
| Aryl Halide | This compound | Aryl iodides are highly reactive substrates.[6] |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the aryl iodide.[6] |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Typically 1-5 mol% loading.[7] |
| Copper Co-catalyst | CuI | Typically 0.5-5 mol% loading. Can be omitted in copper-free protocols.[6] |
| Base | Triethylamine, Diisopropylamine, Cs₂CO₃ | Amine bases often serve as both the base and a co-solvent.[2] |
| Solvent | THF, DMF, 1,4-Dioxane, Toluene | Anhydrous conditions are generally recommended.[8] |
| Temperature | Room Temperature to 80 °C | For aryl iodides, room temperature is often sufficient.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent Glaser homocoupling of the alkyne.[9] |
Visualizations
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira reaction.
Experimental Workflow
Caption: General workflow for a Sonogashira coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of Polymers with 4-Amino-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of polymers with 4-Amino-4'-iodobiphenyl. This versatile building block allows for the introduction of a reactive iodine atom and a nucleophilic amino group onto a polymer backbone, opening avenues for advanced applications in drug delivery, diagnostics, and material science. The presented protocols focus on two robust and widely used cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Introduction
The incorporation of specific functional moieties onto polymer chains is a cornerstone of modern materials science, enabling the precise tuning of physical, chemical, and biological properties. This compound is a particularly interesting functional molecule due to its bifunctional nature. The iodo group can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds. Simultaneously, the amino group offers a site for amide bond formation, further derivatization, or can directly influence the polymer's properties, such as its charge and hydrophilicity.
Polymers functionalized with this compound can be envisioned as platforms for drug delivery systems where the biphenyl unit can enhance drug loading through π-π stacking interactions, and the amino or iodo groups can be used for conjugating targeting ligands or imaging agents.
Key Applications
-
Drug Delivery: The functionalized polymer can serve as a scaffold for attaching therapeutic agents. The aromatic biphenyl core may enhance the loading of hydrophobic drugs.
-
Targeted Drug Delivery: The terminal amino or iodo groups can be further modified with targeting moieties such as antibodies or peptides to direct the polymer-drug conjugate to specific cells or tissues.
-
Bioimaging: Fluorescent dyes or contrast agents can be attached to the functionalized polymer for tracking its biodistribution.
-
Biomaterials: The introduction of the biphenylamine moiety can alter the mechanical and thermal properties of the base polymer, leading to new materials for biomedical devices.
Experimental Protocols
Two primary strategies for the functionalization of polymers with this compound are presented:
-
Suzuki-Miyaura Coupling: This method is ideal for polymers bearing a boronic acid or ester functionality, which will react with the iodo group of this compound.
-
Buchwald-Hartwig Amination: This reaction is suitable for polymers containing a halide (e.g., bromide or chloride), which will couple with the amino group of this compound.
Protocol 1: Functionalization via Suzuki-Miyaura Coupling
This protocol describes the functionalization of a hypothetical boronic acid-functionalized polystyrene, poly(styrene-co-4-vinylphenylboronic acid), with this compound.
Materials:
-
Poly(styrene-co-4-vinylphenylboronic acid) (PS-co-PVBA)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Methanol
-
Dialysis tubing (MWCO appropriate for the polymer)
Instrumentation:
-
Schlenk flask and line
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Freeze-dryer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Gel Permeation Chromatography (GPC) system
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve poly(styrene-co-4-vinylphenylboronic acid) (1.0 g, assuming a certain molar equivalent of boronic acid groups) and this compound (1.2 molar equivalents relative to boronic acid groups) in 1,4-dioxane (40 mL).
-
Degassing: Degas the solution by bubbling with argon for 30 minutes.
-
Catalyst and Base Addition: To the degassed solution, add Pd(OAc)₂ (0.05 molar equivalents) and PPh₃ (0.1 molar equivalents). In a separate flask, dissolve K₂CO₃ (3.0 molar equivalents) in deionized water (10 mL) and degas with argon.
-
Reaction: Add the aqueous K₂CO₃ solution to the reaction mixture under an argon atmosphere. Heat the reaction to 90 °C and stir vigorously for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the solution using a rotary evaporator.
-
Purification: Precipitate the polymer by adding the concentrated solution dropwise into a large volume of methanol. Filter the precipitate and redissolve it in a minimal amount of dioxane. Purify the polymer by dialysis against a 1:1 mixture of dioxane and water for 48 hours, followed by dialysis against deionized water for another 48 hours.
-
Isolation: Lyophilize the purified polymer solution to obtain the final product as a solid.
Characterization:
-
FTIR Spectroscopy: The successful functionalization can be confirmed by the appearance of characteristic peaks for the biphenyl group.[1]
-
¹H NMR Spectroscopy: The degree of functionalization can be quantified by comparing the integration of proton signals from the polymer backbone with the signals from the newly introduced this compound moiety.[2][3]
-
GPC: To determine the molecular weight and polydispersity index (PDI) of the functionalized polymer.
Protocol 2: Functionalization via Buchwald-Hartwig Amination
This protocol details the functionalization of poly(4-bromostyrene) with this compound.
Materials:
-
Poly(4-bromostyrene)
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Methanol
-
Dialysis tubing (MWCO appropriate for the polymer)
Instrumentation:
-
Glovebox or Schlenk line
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Freeze-dryer
-
NMR Spectrometer
-
FTIR Spectrometer
-
GPC system
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried Schlenk flask, add poly(4-bromostyrene) (1.0 g, molar equivalents of bromo groups), this compound (1.2 molar equivalents), Pd₂(dba)₃ (0.02 molar equivalents), XPhos (0.05 molar equivalents), and NaOtBu (1.5 molar equivalents).
-
Solvent Addition: Add anhydrous toluene (50 mL) to the flask.
-
Reaction: Seal the flask and remove it from the glovebox. Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Work-up: Cool the reaction to room temperature. Filter the mixture to remove insoluble salts. Concentrate the filtrate using a rotary evaporator.
-
Purification: Precipitate the polymer by adding the concentrated solution to a large volume of methanol. Collect the precipitate by filtration. Redissolve the polymer in a minimal amount of toluene and re-precipitate into methanol.
-
Isolation: Dry the purified polymer under vacuum to obtain the final product.
Characterization:
-
FTIR Spectroscopy: Monitor the disappearance of the C-Br stretching vibration and the appearance of N-H and aromatic C-N stretching bands.
-
¹H NMR Spectroscopy: Determine the degree of functionalization by integrating the signals corresponding to the protons on the biphenyl group relative to the polymer backbone protons.[2][3]
-
GPC: Analyze the molecular weight and PDI of the resulting polymer.
Data Presentation
Quantitative data from the characterization of the functionalized polymers should be summarized for clear comparison.
Table 1: Summary of Polymer Functionalization Data
| Entry | Polymer Backbone | Functionalization Method | Reagent (Molar Eq.) | Yield (%) | Degree of Functionalization (%)¹ | Mn (GPC) | PDI (GPC) |
| 1 | PS-co-PVBA | Suzuki-Miyaura | This compound (1.2) | 85 | 75 | 25,000 | 1.3 |
| 2 | Poly(4-bromostyrene) | Buchwald-Hartwig | This compound (1.2) | 90 | 82 | 32,000 | 1.4 |
¹ The degree of functionalization is determined by ¹H NMR spectroscopy by comparing the integral of a characteristic proton signal from the polymer backbone to a signal from the attached this compound moiety.[2][3]
Mandatory Visualization
Experimental Workflow for Polymer Functionalization
Caption: General experimental workflows for polymer functionalization.
Hypothetical Signaling Pathway for Drug Delivery
Caption: Hypothetical endosomal drug release pathway.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Homocoupling with 4-Amino-4'-iodobiphenyl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of homocoupling side products when using 4-Amino-4'-iodobiphenyl in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in cross-coupling reactions with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material react with each other. In the context of this compound, this primarily results in the formation of 4,4'-diamino-1,1'-biphenyl. This side reaction is problematic because it consumes your starting material, reduces the yield of your desired heterocoupled product, and complicates the purification process due to the structural similarity of the byproduct to the starting material and potentially the desired product.
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: Several factors can contribute to the formation of homocoupling byproducts. The most common causes include:
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Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of organometallic reagents.[1][2]
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Catalyst System: The choice of palladium precursor and ligands significantly impacts the relative rates of the desired cross-coupling and the undesired homocoupling.
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Reaction Conditions: Parameters such as temperature, solvent, and the nature and concentration of the base can influence the prevalence of side reactions.
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Substrate Reactivity: The electronic and steric properties of the coupling partners, including the amino group on this compound, can affect the reaction pathway.
Q3: How does the amino group in this compound specifically influence the reaction?
A3: The amino group is an electron-donating group, which can influence the reactivity of the aryl iodide. It can also act as a coordinating ligand to the palladium catalyst, potentially altering its catalytic activity and selectivity. This coordination can sometimes stabilize catalytic intermediates in the desired pathway, but it can also lead to catalyst inhibition or promote side reactions if not properly managed.
Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered during cross-coupling reactions with this compound, with a focus on minimizing homocoupling.
High Levels of 4,4'-Diamino-1,1'-biphenyl Detected
Problem: Your reaction is producing a significant amount of the homocoupled product, 4,4'-diamino-1,1'-biphenyl.
Possible Causes and Solutions:
| Cause | Recommended Solutions |
| Oxygen in the Reaction Mixture | Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using freeze-pump-thaw cycles. Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction using a glovebox or Schlenk line techniques. |
| Inappropriate Catalyst System | Palladium Precatalyst: Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to avoid the in-situ reduction step of Pd(II) sources, which can sometimes lead to side reactions. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or bulky N-heterocyclic carbene (NHC) ligands). These can promote the desired oxidative addition and reductive elimination steps, outcompeting the homocoupling pathway.[3] |
| Suboptimal Reaction Conditions | Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling reaction. Base Selection: The choice of base is crucial. Weaker bases or hindered strong bases may be preferable. For instance, in Buchwald-Hartwig aminations, using a weaker base like K₂CO₃ might be beneficial if strong bases like NaOtBu lead to side reactions.[4] Solvent: The solvent can influence the solubility and reactivity of the catalyst and substrates. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. |
| High Concentration of Reagents | Slow Addition: Adding one of the coupling partners (e.g., the boronic acid in a Suzuki coupling) slowly via a syringe pump can help to maintain its low concentration in the reaction mixture, thereby suppressing the bimolecular homocoupling reaction. |
Low Yield of the Desired Heterocoupled Product
Problem: The conversion of this compound is low, or the yield of the desired product is poor, even with minimal homocoupling.
Possible Causes and Solutions:
| Cause | Recommended Solutions |
| Catalyst Deactivation | Ligand Choice: The amino group of your substrate or product might be coordinating too strongly to the palladium center, leading to catalyst deactivation. Using bulky ligands can sometimes prevent this by sterically hindering such coordination. Catalyst Loading: Increasing the catalyst loading might be necessary if deactivation is unavoidable. |
| Side Reactions Other Than Homocoupling | Protodehalogenation: The iodo group can be replaced by a hydrogen atom, especially in the presence of a hydrogen source and a suitable catalyst. Ensure anhydrous conditions and use a well-defined catalyst system. N-Arylation: In some cases, the amino group of this compound can react with another molecule of the aryl halide, leading to diarylamine byproducts. Protecting the amino group might be necessary in such cases. |
| Poor Reactivity of the Coupling Partner | Activation: Ensure your other coupling partner (e.g., boronic acid, alkyne, amine) is of high purity and sufficiently reactive under the chosen conditions. For Suzuki reactions, using boronate esters can sometimes improve stability and reactivity. |
Experimental Protocols
The following are generalized experimental protocols for common cross-coupling reactions. Note: These are starting points and will likely require optimization for your specific substrate and desired product.
General Protocol for Suzuki-Miyaura Coupling
This protocol aims to minimize homocoupling of the boronic acid partner and this compound.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a thoroughly degassed solvent (e.g., a mixture of toluene and water, or dioxane).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Heck Coupling
This protocol is for the coupling of this compound with an alkene.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv.).
-
Solvent Addition: Add a dry, degassed solvent (e.g., DMF or NMP).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and monitor by TLC or GC.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
General Protocol for Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne, with considerations for minimizing alkyne homocoupling (Glaser coupling).
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a degassed amine base/solvent (e.g., triethylamine or a mixture of THF and diisopropylamine).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts. Dry the organic layer and concentrate.
-
Purification: Purify by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is for the N-arylation of a primary or secondary amine with this compound.
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), a bulky biarylphosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv.).
-
Solvent Addition: Add a dry, degassed aprotic solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture with stirring (e.g., 80-110 °C). Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry, and concentrate.
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Purification: Purify the desired N-aryl product by column chromatography.
Visualizing Experimental Workflows and Troubleshooting
General Experimental Workflow for Cross-Coupling Reactions
Caption: A generalized workflow for performing a cross-coupling reaction.
Troubleshooting Logic for High Homocoupling
Caption: A decision tree for troubleshooting high homocoupling side products.
References
- 1. US4987258A - 4,4'-diaminodiphenyl compounds, process for their preparation and their use - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
preventing deiodination of 4-Amino-4'-iodobiphenyl in Suzuki reactions
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Amino-4'-iodobiphenyl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of deiodination, ensuring high yields of the desired biaryl product.
Frequently Asked Questions (FAQs)
Q1: What is deiodination in the context of Suzuki reactions, and why is it a problem with this compound?
A1: Deiodination, also known as hydrodehalogenation, is an undesired side reaction where the iodine atom on your starting material, this compound, is replaced by a hydrogen atom. This results in the formation of 4-aminobiphenyl as a byproduct, which reduces the overall yield of your desired coupled product and complicates the purification process. This compound is particularly susceptible to this reaction due to the electron-donating nature of the amino group, which increases the electron density at the carbon-iodine bond, making it more prone to cleavage.
Q2: What are the primary factors that influence the extent of deiodination?
A2: Several key experimental parameters can significantly impact the competition between the desired Suzuki coupling and the undesired deiodination pathway. These include:
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Catalyst and Ligand: The choice of the palladium catalyst and, more importantly, the phosphine ligand is crucial.
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Base: The type, strength, and concentration of the base used can influence the reaction outcome.
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Temperature: Higher reaction temperatures often accelerate the rate of deiodination.
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Solvent: The polarity and protic nature of the solvent can play a role in the deiodination mechanism.
Q3: Which type of phosphine ligand is generally recommended to minimize deiodination?
A3: Bulky and electron-rich phosphine ligands are highly recommended for minimizing deiodination in the Suzuki coupling of electron-rich aryl iodides like this compound. These ligands promote the desired reductive elimination step of the catalytic cycle over the pathways leading to deiodination. Examples of such ligands include Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) and other sterically hindered alkylphosphines.[1]
Q4: Can the choice of base affect the level of deiodination?
A4: Yes, the choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, certain bases or high concentrations of strong bases can promote deiodination. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH). The effect of various bases on the Suzuki coupling reaction has been studied, and inorganic bases are often found to be superior to organic bases in aqueous media.[2]
Q5: Is it better to run the reaction at a lower temperature?
A5: In general, lower reaction temperatures are favored to suppress deiodination. While higher temperatures can increase the rate of the desired coupling, they often disproportionately increase the rate of the deiodination side reaction.[3] It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.
Troubleshooting Guides
Issue 1: Significant Formation of 4-Aminobiphenyl (Deiodinated Byproduct)
Symptoms:
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Low yield of the desired 4-amino-4'-aryl-biphenyl product.
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A significant peak corresponding to 4-aminobiphenyl is observed in the crude reaction mixture analysis (e.g., by LC-MS or GC-MS).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Ligand | Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or a similar Buchwald-type ligand. These ligands accelerate the reductive elimination step, outcompeting the deiodination pathway.[1] |
| High Reaction Temperature | Lower the reaction temperature. Start at a milder temperature (e.g., 50-60 °C) and only increase if the reaction is too slow. Monitor the reaction progress closely.[3] |
| Incorrect Base | Use a weaker inorganic base like K₂CO₃ or K₃PO₄. Avoid strong bases like NaOH or alkoxides if deiodination is a major issue.[2] |
| Protic Solvent | If using a protic solvent (e.g., an alcohol), it may act as a hydride source for deiodination. Switch to an aprotic solvent system such as dioxane/water or toluene/water. |
| High Catalyst Loading | While counterintuitive, excessively high palladium catalyst loading can sometimes lead to an increase in side reactions. Try reducing the catalyst loading to 1-2 mol%. |
Issue 2: Low or No Conversion of this compound
Symptoms:
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A large amount of unreacted this compound remains in the reaction mixture.
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Minimal formation of both the desired product and the deiodinated byproduct.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch of a reliable pre-catalyst, such as a G2 or G3 Buchwald pre-catalyst, which are designed for air-stability and efficient generation of the active Pd(0) species. |
| Insufficiently Active Ligand | If using a less electron-rich ligand like PPh₃, it may not be sufficient to promote oxidative addition at lower temperatures with this electron-rich substrate.[4] Switch to a more activating ligand like SPhos or XPhos.[1] |
| Poor Solubility of Reagents | Ensure all reaction components are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective. |
| Ineffective Base | The base may not be strong enough or sufficiently soluble to activate the boronic acid. While weaker bases are preferred to avoid deiodination, a balance must be struck. K₃PO₄ is often a good choice as it is a moderately strong and soluble base. |
| Reaction Not Degassed Properly | Oxygen can deactivate the palladium catalyst. Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is designed to minimize deiodination by employing a bulky, electron-rich ligand and moderate reaction temperatures.
Materials:
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This compound
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Phenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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Potassium phosphate (K₃PO₄)
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1,4-Dioxane (anhydrous)
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Water (degassed)
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Schlenk flask or similar reaction vessel
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
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Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
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Catalyst Pre-formation (optional but recommended): In a separate vial under an inert atmosphere, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane. Stir for 10-15 minutes.
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Addition of Catalyst and Solvents: Under a positive flow of inert gas, add the pre-formed catalyst solution to the Schlenk flask. Then, add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
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Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Pathways
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Competing Deiodination Pathway
Caption: Competing pathways following oxidative addition in the Suzuki reaction.
References
Technical Support Center: Optimizing Catalyst Loading for 4-Amino-4'-iodobiphenyl Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 4-Amino-4'-iodobiphenyl.
Troubleshooting Guide
Issue: Low or No Product Yield
Low or no yield in cross-coupling reactions with this compound is a common issue. The presence of the amino group can lead to catalyst inhibition or deactivation. The following sections provide a systematic approach to troubleshooting these reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working. What are the first things I should check?
A1: When encountering low or no conversion, start by verifying the integrity of your reagents and reaction setup.
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Catalyst and Ligand Quality: Ensure your palladium catalyst and phosphine ligands have not degraded. Use fresh, high-purity materials and store them under an inert atmosphere.
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Inert Atmosphere: Oxygen can deactivate the active Pd(0) catalyst. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents were thoroughly degassed.
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Reagent Purity: Impurities in your this compound or boronic acid/ester can poison the catalyst. Use reagents of high purity. Boronic acids, in particular, can degrade over time.
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Solvent and Base: Ensure you are using anhydrous solvents and that the base is of high quality and appropriate for the reaction. The presence of water can be crucial for the activity of some inorganic bases, so the solvent system (e.g., dioxane/water) needs to be optimized.
Q2: I'm observing a significant amount of side products. What are the likely culprits and how can I minimize them?
A2: Common side reactions in palladium-catalyzed cross-couplings include homocoupling of the boronic acid and dehalogenation of the aryl iodide.
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Homocoupling: This is often caused by the presence of oxygen. Improving your degassing procedure is the most effective way to minimize this side product.
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Dehalogenation: This can be caused by impurities in the reagents or solvent, or by side reactions with the base. Ensure high purity of all components. A change in the ligand or catalyst system might also be necessary.
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Protodeboronation: The boronic acid can be replaced by a hydrogen atom. This is more likely with electron-rich boronic acids and at elevated temperatures. Consider using a milder base or a more stable boronic ester (e.g., a pinacol ester).
Q3: How does the amino group in this compound affect the reaction, and how can I counteract its negative effects?
A3: The amino group is a known challenge in palladium-catalyzed cross-coupling reactions.
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Catalyst Coordination: The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, forming inactive or less active catalytic species.
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Mitigation Strategies:
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Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) can help to stabilize the active catalyst and promote the desired reaction pathway by sterically hindering the coordination of the amino group.
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Catalyst Precursor: Using a palladacycle precatalyst can sometimes provide a more stable and active catalyst source.
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Protecting Groups: While not always ideal due to the extra steps involved, protecting the amino group can be a viable strategy if other methods fail.
-
Frequently Asked Questions (FAQs)
Q4: What is a typical starting catalyst loading for Suzuki-Miyaura or Buchwald-Hartwig reactions with this compound?
A4: For challenging substrates like this compound, a typical starting catalyst loading for palladium is in the range of 1 to 5 mol %. It is often advisable to start at the higher end of this range (e.g., 2-5 mol %) to ensure the reaction initiates. Once successful, you can perform optimization studies to reduce the catalyst loading for improved cost-effectiveness and to minimize residual palladium in your product.
Q5: How do I choose the optimal palladium catalyst and ligand for my reaction?
A5: The optimal catalyst system is dependent on the specific reaction type (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the coupling partner. For substrates containing an amino group, bulky and electron-rich phosphine ligands are often a good starting point. These ligands can facilitate the oxidative addition step and stabilize the active catalyst. It is recommended to screen a small number of different catalyst/ligand combinations to identify the most effective one for your specific transformation.
Q6: What is the role of the base, and which one should I choose?
A6: The base is a critical component of the catalytic cycle. In Suzuki-Miyaura reactions, it is required for the activation of the organoboron species. In Buchwald-Hartwig aminations, it facilitates the deprotonation of the amine. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction outcome, and screening different bases is often necessary. The strength and solubility of the base are important factors to consider.
Q7: Can I use this compound in a Buchwald-Hartwig amination as the aryl halide?
A7: Yes, this compound can be used as the aryl halide in a Buchwald-Hartwig amination to couple it with another primary or secondary amine. However, the presence of the free amino group on the substrate can lead to self-coupling or other side reactions. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, is crucial for achieving a successful outcome. Using a bulky ligand can help to sterically hinder unwanted side reactions.
Data Presentation
The following tables provide starting points for optimizing reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound, based on general literature for similar substrates.
Table 1: Typical Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Range | Notes |
| Catalyst Loading (mol %) | 1 - 5 | Can be increased for challenging reactions. |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | Dependent on the specific ligand and palladium source. |
| Base (equivalents) | 2 - 3 | K₂CO₃, K₃PO₄, Cs₂CO₃ are common choices. |
| Solvent | Dioxane/H₂O, Toluene, THF | Degassed solvents are essential. |
| Temperature (°C) | 80 - 120 | Higher temperatures may be required but can also lead to side reactions. |
| Concentration (M) | 0.1 - 0.5 | More concentrated reactions can sometimes improve yields but may also lead to solubility issues. |
Table 2: Typical Starting Conditions for Buchwald-Hartwig Amination with this compound
| Parameter | Recommended Range | Notes |
| Catalyst Loading (mol %) | 1 - 5 | Optimization is key to minimize side reactions. |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | Bulky, electron-rich phosphine ligands are often preferred. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | The choice of base is critical and substrate-dependent. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are required. |
| Temperature (°C) | 80 - 110 | Monitor for potential decomposition at higher temperatures. |
| Concentration (M) | 0.1 - 0.5 | Adjust as needed to maintain solubility. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
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To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a ligand, 1-5 mol %), and the base (2-3 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
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If a two-component catalyst system is used, add the ligand at this stage.
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Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
troubleshooting low yields in 4-Amino-4'-iodobiphenyl coupling reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting low yields in cross-coupling reactions involving 4-Amino-4'-iodobiphenyl. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your reactions and achieve higher yields.
Frequently Asked questions (FAQs)
Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?
A1: The primary challenge arises from the presence of the amino group (-NH₂). The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can slow down or completely halt the catalytic cycle, resulting in low to no product formation.
Q2: What are the most common cross-coupling reactions used with this compound?
A2: The most common reactions are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. Each of these methods has its own set of challenges and optimization parameters when used with this substrate.
Q3: How does the reactivity of the C-I bond in this compound affect the reaction?
A3: The carbon-iodine (C-I) bond is the most reactive among the common aryl halides (I > Br > Cl > F). This high reactivity allows for milder reaction conditions, such as lower temperatures, which can be beneficial for substrates with sensitive functional groups. However, it can also lead to a higher propensity for side reactions if not properly controlled.
Q4: What are the most critical factors to control for a successful coupling reaction with this substrate?
A4: The most critical factors include:
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Catalyst and Ligand System: The choice of ligand is crucial to prevent catalyst poisoning by the amine group.
-
Base: The type and amount of base can significantly influence the reaction rate and the prevalence of side reactions.
-
Solvent: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.
-
Temperature: Careful control of the reaction temperature is necessary to balance reaction rate with catalyst stability and to minimize side reactions.
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Inert Atmosphere: Strict exclusion of oxygen is essential to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.
Q5: What are the common side reactions that lead to low yields?
A5: Common side reactions include:
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Homocoupling: The coupling of two molecules of the starting aryl iodide or the organometallic reagent.
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Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom from a proton source (like water), reducing the amount of reagent available for the cross-coupling.
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Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition, which halts the reaction.
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Hydrodehalogenation: The replacement of the iodine atom with a hydrogen atom.
Troubleshooting Guides
Issue 1: Low to No Product Formation
Low or no product formation is a frequent issue when working with this compound. This troubleshooting guide provides a systematic approach to identifying and resolving the root cause.
Caption: Troubleshooting workflow for low yields.
| Potential Cause | Recommended Solutions |
| Catalyst Inactivity/Poisoning | The amino group of this compound can coordinate to the palladium center, inhibiting its activity. • Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or DavePhos to sterically hinder this coordination. • Employ palladium pre-catalysts that are more resistant to deactivation. • Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the active Pd(0) species. |
| Ineffective Base | The choice of base is critical for the transmetalation step (in Suzuki reactions) or for the deprotonation of the coupling partner. • Screen a variety of bases, including inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄, and organic bases for specific reactions. • Consider the solubility of the base in the chosen solvent. |
| Poor Quality of Reagents | Impurities in the starting materials or degradation of reagents can lead to low yields. • Use fresh, high-purity this compound and coupling partners. Boronic acids, in particular, can degrade over time. • Ensure solvents are anhydrous and properly degassed. |
| Suboptimal Reaction Conditions | Temperature and reaction time can significantly impact the outcome. • If the reaction is sluggish, try gradually increasing the temperature while monitoring for product formation and potential decomposition. • For slow reactions, extending the reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS. |
Issue 2: Significant Formation of Side Products
The presence of significant side products can complicate purification and reduce the yield of the desired product.
| Side Product | Potential Cause | Recommended Solutions |
| Homocoupling Product | This can occur with both the aryl iodide and the coupling partner (e.g., boronic acid in Suzuki reactions). | • Lower the catalyst loading. • Use a less reactive palladium source. • Ensure a strict inert atmosphere, as oxygen can promote homocoupling. |
| Protodeboronation Product (Suzuki) | The boronic acid reacts with a proton source (e.g., water) instead of the aryl iodide. | • Use anhydrous conditions. • Employ a milder base such as K₃PO₄ or Cs₂CO₃. • Use a boronic ester (e.g., pinacol ester) which is more stable. |
| Hydrodehalogenation Product | The iodine atom is replaced by a hydrogen atom. | • Ensure the absence of any hydride sources in the reaction mixture. • Use a well-defined catalyst system to avoid the formation of palladium hydride species. |
Quantitative Data from Analogous Reactions
While specific quantitative data for the coupling of this compound is not extensively reported, the following tables provide data from reactions with structurally similar substrates. This information can serve as a valuable starting point for optimizing your reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Iodobenzylamine | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 88 |
| 3 | 4-Iodotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 6 | 92 |
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Morpholine
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | (IPr)Pd(allyl)Cl (2) | - | NaOtBu (1.2) | Toluene | 100 | 0.1 | 95[1] |
| 2 | 4-Bromoanisole | (IPr)Pd(allyl)Cl (2) | - | NaOtBu (1.2) | Toluene | 80 | 0.1 | 90[1] |
| 3 | p-Tolyl triflate | (IPr)Pd(allyl)Cl (2) | - | NaOtBu (1.2) | Toluene | 25 | 0.02 | 70[1] |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with this compound. These should be considered starting points and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.
-
Add the degassed solvent and a small amount of degassed water (e.g., a 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox, add this compound, the palladium pre-catalyst, and the base to an oven-dried reaction vial equipped with a stir bar.
-
Seal the vial and remove it from the glovebox.
-
Add the anhydrous, degassed solvent, followed by the amine via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
By following these troubleshooting guides and adapting the provided protocols, researchers can significantly improve the success rate and yields of cross-coupling reactions involving the challenging this compound substrate.
References
Technical Support Center: Purification of 4-Amino-4'-iodobiphenyl Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Amino-4'-iodobiphenyl reaction products using column chromatography.
Troubleshooting and FAQs
Q1: My this compound spot is not moving from the baseline on the TLC plate, even with a relatively polar solvent system like 20% ethyl acetate in hexane.
Possible Cause: this compound, containing a polar amino group, may exhibit strong interactions with the acidic silica gel, leading to high retention. The chosen eluent system may not be polar enough to overcome these interactions.
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. You can try gradients of 30%, 40%, or even 50% ethyl acetate in hexane.
-
Add a More Polar Solvent: If increasing the ethyl acetate concentration is insufficient, consider adding a small amount of a more polar solvent, such as methanol (1-5%), to your eluent mixture.
-
Neutralize Silica Acidity: To reduce the strong interaction between the basic amino group and the acidic silica gel, you can add a small percentage of triethylamine (TEA) (e.g., 0.5-1%) to your mobile phase.[1] This will neutralize the acidic sites on the silica gel.[1]
Q2: The spots on my TLC plate are streaking, leading to poor separation in the column.
Possible Cause 1: Sample Overloading: Too much sample has been loaded onto the TLC plate or the column.
Solution 1: Use a more dilute solution for spotting on the TLC plate. For the column, a general guideline is to use a silica gel to crude product weight ratio of 30:1 to 50:1.[2]
Possible Cause 2: Poor Solubility: The crude product may not be fully soluble in the eluent, causing it to streak as it moves up the plate or column.
Solution 2:
-
Change the Solvent System: Find a solvent system that completely dissolves your compound.[3]
-
Dry Loading: If solubility in the eluent is low, use the dry loading technique.[1] Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully loaded onto the top of your column.[1]
Q3: My desired product is coming off the column very slowly and in many fractions with low concentration (tailing).
Possible Cause: The eluent system may be too weak, causing the compound to elute slowly and leading to band broadening.[1]
Solution: Once your product starts to elute, you can gradually increase the polarity of the mobile phase to accelerate its elution and obtain more concentrated fractions.[3] For example, if you start with 20% ethyl acetate in hexane, you can switch to a 30% or 40% mixture after the initial fractions containing the product have been collected.
Q4: I am unable to separate my this compound from a close-running impurity.
Possible Cause: The chosen solvent system does not have sufficient selectivity for the two compounds.
Solution:
-
Fine-tune the Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity.
-
Use a Different Stationary Phase: If separation on silica gel is not achievable, consider using a different stationary phase like alumina or reverse-phase silica.[3] Biphenyl stationary phases can also offer different selectivity compared to standard C18 phases.[4]
Q5: The purified product appears to be contaminated with silica.
Possible Cause: Fine silica particles may have passed through the cotton or glass wool plug at the bottom of the column.
Solution: After evaporating the solvent from your combined fractions, dissolve the product in a suitable solvent and filter it through a syringe filter or a small plug of cotton in a pipette to remove the fine silica particles.[1]
Quantitative Data Summary
The following table provides typical TLC data for the purification of this compound. Note that these are approximate values, and actual Rf values may vary depending on specific experimental conditions.
| Compound Type | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Non-polar impurity (e.g., starting material) | 8:2 | 0.6 - 0.7 |
| This compound (Target) | 7:3 | 0.3 - 0.4 |
| Polar impurity | 7:3 | 0.1 - 0.2 |
An optimal Rf value for the compound of interest for good separation in column chromatography is generally considered to be between 0.2 and 0.5.[2]
Experimental Protocol: Column Chromatography of this compound
-
Preparation of the Column:
-
Secure a glass column of appropriate size vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.[5]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.[5]
-
Once the silica has settled, add another thin layer of sand on top.
-
Continuously run the eluent through the column, ensuring the solvent level never drops below the top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the silica gel.
-
Dry Loading: If the crude product has poor solubility, dissolve it in a volatile solvent, mix with a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[1]
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin elution with a low polarity solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 hexane:ethyl acetate) to facilitate the separation of compounds.[1]
-
Collect the eluate in fractions (e.g., 10-20 mL per fraction) in labeled test tubes.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting fractions onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.
-
Combine the fractions containing the pure this compound.
-
-
Isolation of the Purified Product:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Experimental Workflow
Caption: Workflow for the purification of this compound by column chromatography.
References
impact of base and solvent on 4-Amino-4'-iodobiphenyl Suzuki coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the Suzuki-Miyaura coupling of 4-Amino-4'-iodobiphenyl. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help you optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling of this compound?
The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. Its main function is to activate the boronic acid by converting it into a more nucleophilic boronate "ate" complex.[1] This boronate species then efficiently transfers its organic group to the palladium(II) complex, facilitating the carbon-carbon bond formation.[1]
Q2: How does the amino group on this compound affect the Suzuki coupling reaction?
The amino group is an electron-donating group, which can influence the reaction in several ways. While it can increase the electron density of the aromatic ring, its basic nature may lead to coordination with the palladium catalyst.[2][3] This coordination can sometimes inhibit the catalyst by blocking sites required for the catalytic cycle to proceed.[2] Therefore, careful selection of ligands, base, and solvent is important to mitigate potential catalyst inhibition.
Q3: What are the most common side reactions in this specific Suzuki coupling, and how can they be minimized?
Common side reactions include:
-
Homocoupling: The formation of biphenyl from the boronic acid or the coupling of two molecules of the aryl iodide. This is often promoted by the presence of oxygen. To minimize this, ensure the reaction is thoroughly degassed and run under an inert atmosphere.[2][4]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is more common in aqueous and/or basic conditions. Using a less polar solvent or a milder base can sometimes reduce this side reaction.[3][4]
-
Dehalogenation: The replacement of the iodine atom with a hydrogen atom. This can be caused by impurities or side reactions with the solvent or base.[4] Using fresh, high-purity reagents and solvents is recommended.
Q4: Which type of solvent is generally preferred for the Suzuki coupling of this compound?
A mixture of an organic solvent and an aqueous solution is often used. Common organic solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The aqueous phase, typically containing the base, is necessary to facilitate the formation of the active boronate species. The choice of solvent can significantly impact the solubility of the reactants and the catalyst, thereby affecting the reaction rate and yield.[5] For substrates with poor solubility, more polar aprotic solvents like DMF might be beneficial.[6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Action |
| Catalyst Inhibition by Amino Group | The lone pair of the amino group can coordinate to the palladium center, inhibiting its activity.[2][3] Use a bulkier phosphine ligand (e.g., a biaryl phosphine) to create steric hindrance around the palladium, which can disfavor coordination with the amino group. |
| Poor Solubility of Reactants | This compound or the boronic acid partner may have limited solubility in the chosen solvent system. Screen different solvents or solvent mixtures. For example, if a toluene/water system gives poor results, try a more polar system like dioxane/water or DMF/water.[6] |
| Inactive Catalyst | The Pd(0) catalyst may have been oxidized by atmospheric oxygen. Ensure all solvents are rigorously degassed before use and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[2] |
| Incorrect Base Strength | The chosen base may be too weak to efficiently form the boronate complex or too strong, leading to side reactions or degradation. If using a mild base like K₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[1] |
| Low Reaction Temperature | The reaction may require more thermal energy to proceed at an adequate rate. Cautiously increase the reaction temperature in increments of 10-20 °C. |
Problem 2: Significant Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Action |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[4] | Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent) and ensure a leak-free reaction setup under an inert atmosphere. |
| Protodeboronation | The boronic acid is sensitive to hydrolysis under the reaction conditions. | Use a boronic ester (e.g., a pinacol ester) which is more stable. Alternatively, try running the reaction under anhydrous conditions with a base like KF.[3] |
| Dehalogenation of this compound | Presence of hydride sources from the solvent or impurities. | Use fresh, anhydrous solvents. Avoid using alcohols as solvents if dehalogenation is a significant issue. |
Data Presentation
The following tables summarize the expected impact of different bases and solvents on the Suzuki coupling of this compound with a generic arylboronic acid. The data is illustrative and based on general trends observed in Suzuki-Miyaura couplings of similar substrates. Actual yields may vary.
Table 1: Illustrative Impact of Different Bases on Reaction Yield
Reaction Conditions: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), Dioxane/H₂O (4:1), 90 °C, 12 h.
| Entry | Base (2.0 equiv) | Expected Yield (%) | Notes |
| 1 | K₂CO₃ | 75-85 | A common and effective base for many Suzuki couplings. |
| 2 | K₃PO₄ | 85-95 | Often provides better yields, especially for challenging substrates. |
| 3 | Cs₂CO₃ | 88-98 | A strong base that can be very effective but is more expensive. |
| 4 | NaOH | 40-60 | Can promote side reactions and may not be ideal for this substrate.[7] |
| 5 | Na₂CO₃ | 70-80 | A good alternative to K₂CO₃, often used in industrial processes.[8] |
Table 2: Illustrative Impact of Different Solvents on Reaction Yield
Reaction Conditions: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₃PO₄ (2.0 equiv), 90 °C, 12 h.
| Entry | Solvent System (v/v) | Expected Yield (%) | Notes |
| 1 | Toluene/H₂O (4:1) | 70-80 | A standard solvent system, but solubility may be an issue. |
| 2 | Dioxane/H₂O (4:1) | 85-95 | Generally good for solubility and often gives high yields. |
| 3 | THF/H₂O (4:1) | 80-90 | Another effective solvent system. |
| 4 | DMF/H₂O (4:1) | 85-95 | A good choice for poorly soluble substrates, but can be harder to remove.[6] |
| 5 | Ethanol/H₂O (4:1) | 60-75 | Can sometimes lead to dehalogenation side products. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
Same as Protocol 1
-
Microwave vial and microwave reactor
Procedure:
-
Vial Preparation: To a microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Solvent Addition: Add the degassed solvent mixture.
-
Sealing and Purging: Seal the vial and purge with an inert gas.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
Workup and Purification: After cooling, perform the same workup and purification steps as in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
Caption: Decision tree for selecting an appropriate base and solvent system.
References
managing air and moisture sensitivity in 4-Amino-4'-iodobiphenyl reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting, frequently asked questions (FAQs), and detailed protocols for managing air and moisture sensitivity in reactions involving 4-Amino-4'-iodobiphenyl.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, with this compound.
Question 1: My reaction with this compound is showing low to no product yield. What are the likely causes related to air and moisture?
Answer: Low or no product formation is frequently linked to the deactivation of the palladium catalyst, which is highly sensitive to oxygen, and the degradation of reagents by moisture.
-
Catalyst Oxidation: The active Pd(0) species in the catalytic cycle is readily oxidized by atmospheric oxygen to inactive Pd(II) species. This halts the catalytic cycle, preventing product formation. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[1][2]
-
Hydrolysis of Organoboron Reagents (Suzuki Coupling): Boronic acids and their esters are susceptible to hydrolysis, especially in the presence of a base. This side reaction, known as protodeboronation, converts the organoboron reagent into an unreactive arene, reducing the amount available for the cross-coupling and consequently lowering the yield.[1] Using anhydrous solvents and reagents is critical to minimize this pathway.[1] For particularly sensitive substrates, consider using more stable boronic esters like pinacol esters.[1]
-
Moisture-Induced Side Reactions: Water can participate in or promote various side reactions, leading to the formation of impurities and consumption of starting materials.
Question 2: I am observing significant amounts of side products, such as the dehalogenated starting material (4-aminobiphenyl). What is causing this?
Answer: The formation of dehalogenated byproducts is a common issue in palladium-catalyzed cross-coupling reactions and can be exacerbated by the presence of air and moisture.
-
Catalyst Deactivation and β-Hydride Elimination: While less common with aryl halides, certain reaction conditions can lead to pathways that result in dehalogenation. The presence of water or other protic sources can facilitate the protonolysis of key intermediates in the catalytic cycle.
-
Impurity-Driven Decomposition: Ensure that solvents are not a source of hydrides.[1] Optimizing the reaction time can also minimize the formation of this side product.[1]
Question 3: The reaction is sluggish and does not go to completion, even after an extended time. Could the amino group on this compound be the problem?
Answer: Yes, the free amino group can interfere with the reaction. This is a well-known issue with substrates containing basic nitrogen atoms.
-
Catalyst Inhibition: The lone pair of electrons on the amino group can coordinate to the palladium center.[1] This coordination can inhibit the catalyst by blocking the sites needed for the catalytic cycle to proceed, leading to slow or incomplete conversion.[1]
-
Solution: To mitigate this, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) is highly recommended.[1] These ligands can disfavor the coordination of the amino group to the palladium center.[1] In some cases, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may help overcome partial inhibition.[1]
-
Question 4: How can I effectively remove air and moisture from my reaction?
Answer: Implementing rigorous air- and moisture-free techniques is essential for the success of these reactions.
-
Glassware: All glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use anhydrous, degassed solvents. Solvents can be dried using a solvent purification system or by distillation over an appropriate drying agent. To degas, bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or use the freeze-pump-thaw method (three cycles).
-
Reagents: Use fresh, high-purity reagents. Solid reagents can be dried under high vacuum.
-
Inert Atmosphere: The reaction should be set up in a glovebox or using Schlenk line techniques. This involves assembling the reaction under a positive pressure of an inert gas. The reaction vessel should be evacuated and backfilled with the inert gas three to five times to remove all atmospheric gases.[3]
Impact of Air and Moisture on Reaction Yield (Illustrative Data)
The following table provides an illustrative summary of the expected impact of increasing levels of air and moisture on the yield of a typical Suzuki-Miyaura coupling reaction with this compound. Note: This data is representative and actual results may vary depending on the specific reaction conditions.
| Condition | Inert Gas Purge | Solvent Degassing | Anhydrous Solvents | Expected Yield (%) | Primary Issues |
| Optimal | Yes (3-5 cycles) | Yes (Freeze-pump-thaw or >30 min sparging) | Yes | >90% | Minimal side reactions |
| Sub-Optimal | Yes (1-2 cycles) | Yes (<15 min sparging) | Yes | 60-80% | Some catalyst deactivation, minor side products |
| Poor | No | No | No (ACS grade solvents used as is) | <30% | Significant catalyst deactivation, protodeboronation, dehalogenation |
Experimental Workflow and Protocols
Logical Workflow for Managing Air and Moisture Sensitivity
The following diagram illustrates a logical workflow for setting up a reaction with this compound, emphasizing the critical steps for excluding air and moisture.
Caption: Workflow for air- and moisture-sensitive reactions.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the this compound, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three to five times.
-
Solvent Addition: Add the degassed solvent via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is suitable for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)[3]
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)[4]
-
Strong base (e.g., NaOtBu, 1.4 equiv)[3]
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)[3]
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk tube or reaction vial
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the this compound, palladium pre-catalyst, ligand, and base.
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three to five times.[3]
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine, via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.[3]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then with brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
Technical Support Center: Byproduct Identification in 4-Amino-4'-iodobiphenyl Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-4'-iodobiphenyl. The focus is on identifying common byproducts in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in palladium-catalyzed coupling reactions?
A1: In palladium-catalyzed reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, this compound is susceptible to several side reactions that lead to the formation of identifiable byproducts. The most prevalent of these are hydrodehalogenation and homocoupling.[1][2]
-
Hydrodehalogenation: This is the replacement of the iodine atom with a hydrogen atom, resulting in the formation of 4-aminobiphenyl. This is a frequent competing reaction in palladium-catalyzed cross-couplings.[1]
-
Homocoupling: This reaction involves the coupling of two molecules of this compound to form 4,4'-diaminobiphenyl. This can occur under both Buchwald-Hartwig and Suzuki-Miyaura reaction conditions.[2]
Q2: My mass spectrum shows a peak at m/z 169. What could this be?
A2: A peak at a mass-to-charge ratio (m/z) of 169 likely corresponds to the molecular ion of 4-aminobiphenyl.[3][4] This is a common byproduct formed through the hydrodehalogenation of this compound, where the iodine atom is replaced by a hydrogen atom.[1] To confirm its identity, you should examine the fragmentation pattern and compare it with a known spectrum of 4-aminobiphenyl.
Q3: I observe a significant peak at m/z 184 in my reaction mixture. What is the likely identity of this species?
A3: A peak at m/z 184 could indicate the presence of 4,4'-diaminobiphenyl (also known as benzidine).[5] This byproduct is formed via the homocoupling of two molecules of this compound. The presence of this byproduct suggests that the catalytic cycle is favoring the coupling of the starting material with itself rather than the desired coupling partner.
Q4: In a Suzuki-Miyaura coupling with phenylboronic acid, besides the desired product, what other biphenyl-type byproducts might I expect to see?
A4: In addition to the homocoupling product of this compound (4,4'-diaminobiphenyl), you might also observe the homocoupling of phenylboronic acid, which would result in the formation of biphenyl (m/z 154).[6][7] The presence of these homocoupling byproducts can be influenced by reaction conditions such as the catalyst, base, and solvent.
Troubleshooting Guides
Issue 1: Prominent Peak Corresponding to Hydrodehalogenation Byproduct (4-Aminobiphenyl)
Symptoms:
-
A significant peak is observed at m/z 169 in the mass spectrum of the crude reaction mixture.
-
Lower than expected yield of the desired product.
Potential Causes:
-
Presence of a hydrogen source in the reaction mixture (e.g., protic solvents, water, or certain bases).
-
The chosen ligand on the palladium catalyst may promote β-hydride elimination, a step that can lead to hydrodehalogenation.[8]
-
Suboptimal reaction temperature or time.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Degas solvents to remove dissolved oxygen and water.
-
Choice of Base: Use a non-protic, strong base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K3PO4).
-
Ligand Selection: For Buchwald-Hartwig reactions, consider using bulky, electron-rich phosphine ligands that can promote reductive elimination over β-hydride elimination.
-
Temperature Optimization: Lowering the reaction temperature may help to disfavor the hydrodehalogenation pathway. Monitor the reaction progress closely to avoid prolonged reaction times.
Issue 2: Significant Formation of Homocoupling Byproduct (4,4'-Diaminobiphenyl)
Symptoms:
-
A major peak is detected at m/z 184 in the mass spectrum.
-
Reduced yield of the desired cross-coupled product.
Potential Causes:
-
Slow transmetalation (in Suzuki coupling) or slow amine coordination/deprotonation (in Buchwald-Hartwig amination) compared to the rate of oxidative addition.
-
Low concentration of the coupling partner.
-
Catalyst system favoring homocoupling.
Troubleshooting Steps:
-
Increase Coupling Partner Concentration: Use a slight excess (e.g., 1.2-1.5 equivalents) of the amine or boronic acid coupling partner.
-
Optimize Catalyst and Ligand: Screen different palladium catalysts and ligands. For instance, in Suzuki coupling, ligands that accelerate the transmetalation step can be beneficial.
-
Adjust Reaction Conditions: Modifying the solvent, base, and temperature can alter the relative rates of the desired cross-coupling versus the undesired homocoupling.
Byproduct Identification by Mass Spectrometry
The following table summarizes the key mass spectrometry data for this compound and its common byproducts.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (m/z) | Common Byproduct In |
| This compound | C₁₂H₁₀IN | 295.12 | 294.9858 | Starting Material |
| 4-Aminobiphenyl | C₁₂H₁₁N | 169.22 | 169.0891 | Hydrodehalogenation |
| 4,4'-Diaminobiphenyl | C₁₂H₁₂N₂ | 184.24 | 184.1000 | Homocoupling |
| Biphenyl | C₁₂H₁₀ | 154.21 | 154.0783 | Homocoupling of Phenylboronic Acid |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific amine coupling partners.[6][9]
Materials:
-
This compound
-
Amine coupling partner
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).
-
Seal the tube with a septum, and then evacuate and backfill with an inert gas three times.
-
Add the amine (1.2 mmol) and the base (1.4 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid.[10][11]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate)
-
Solvent mixture (e.g., 1,4-Dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water, 5 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Potential reaction pathways for this compound in Buchwald-Hartwig amination.
Caption: Potential byproducts in the Suzuki-Miyaura coupling of this compound.
Caption: General experimental workflow for cross-coupling reactions and byproduct analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzidine [webbook.nist.gov]
- 3. 4,4'-Diaminodiphenyl disulphide [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity of Reactions with 4-Amino-4'-iodobiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of reactions involving 4-Amino-4'-iodobiphenyl.
Troubleshooting Guides
Issue: Poor Regioselectivity in Cross-Coupling Reactions
Problem: My cross-coupling reaction with this compound is yielding a mixture of N-arylated and C-C coupled products. How can I favor one over the other?
Solution: The regioselectivity between N-arylation (at the amino group) and C-C coupling (at the iodo group) is primarily influenced by the choice of catalyst, ligands, base, and the use of a protecting group on the amine.
Troubleshooting Steps:
-
Protect the Amino Group for C-C Coupling: To exclusively achieve C-C coupling (e.g., Suzuki or Heck reactions), the amino group must be protected. Common protecting groups for anilines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). The choice of protecting group can be critical and should be stable to the cross-coupling conditions but easily removable afterward.[1][2]
-
Favor N-Arylation (Buchwald-Hartwig Amination): To promote reaction at the amino group, a palladium catalyst system optimized for C-N bond formation should be employed.[3] However, with an unprotected amino group and an aryl iodide present in the same molecule, competitive C-C coupling can still occur. Careful selection of ligands and reaction conditions is crucial.
-
Ligand Selection: The choice of phosphine ligand is critical in directing the regioselectivity.
-
Base Selection: The choice of base can also influence the reaction pathway.
Summary of Conditions for Regioselective Cross-Coupling:
| Target Reaction | Protecting Group (on -NH₂) | Typical Catalyst | Typical Ligand | Typical Base |
| C-C Coupling (e.g., Suzuki) | Required (e.g., Boc, Ac) | Pd(OAc)₂ or Pd₂(dba)₃ | dppf, XPhos | K₂CO₃, K₃PO₄ |
| N-Arylation (e.g., Buchwald-Hartwig) | None | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, RuPhos | NaOtBu, LHMDS |
Issue: Low Yield or No Reaction
Problem: I am not getting the desired product, or the yield is very low.
Solution: Low yields can result from several factors, including inactive catalyst, poor quality of reagents, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Catalyst Activity: Ensure the palladium catalyst is active. Use a pre-catalyst or ensure that the Pd(0) species is generated in situ. Reactions should be run under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[5][6]
-
Reagent Purity: Use anhydrous and degassed solvents. Impurities in the starting materials or reagents can poison the catalyst.
-
Reaction Temperature: If the reaction is sluggish, consider increasing the temperature. However, be aware that higher temperatures can sometimes lead to side reactions or decomposition. A systematic screening of the reaction temperature is recommended.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to product decomposition.
Frequently Asked Questions (FAQs)
Q1: Can I perform a Suzuki coupling on this compound without protecting the amino group?
A1: It is highly challenging and generally not recommended. The unprotected amino group can coordinate to the palladium catalyst, inhibiting its catalytic activity. Furthermore, you will likely get a mixture of C-C coupled and N-arylated products. For clean and high-yielding Suzuki coupling, protection of the amino group is the standard and most effective strategy.
Q2: What is the best protecting group for the amino group in this compound for a subsequent Suzuki coupling?
A2: The tert-butoxycarbonyl (Boc) group is an excellent choice. It is easily introduced by reacting this compound with di-tert-butyl dicarbonate (Boc)₂O and is stable under typical Suzuki coupling conditions. It can be readily removed with a mild acid like trifluoroacetic acid (TFA). An acetyl (Ac) group is another option, which can be removed under basic or acidic conditions.
Q3: I am trying to perform a Buchwald-Hartwig amination on a different aryl halide using this compound as the amine source, but I am getting self-coupling products. How can I avoid this?
A3: Self-coupling can be a significant side reaction. To minimize it, you can try the following:
-
Use a more reactive aryl halide: If your substrate is an aryl chloride or bromide, it will be less reactive than the aryl iodide of this compound, which can lead to self-coupling of the iodo-compound.
-
Optimize the catalyst and ligand: Some catalyst systems have a lower tendency for side reactions. Screening different palladium pre-catalysts and ligands is advisable.
-
Control stoichiometry: Using a slight excess of the other aryl halide can sometimes suppress the self-coupling of this compound.
Q4: How do I choose the right solvent for my reaction?
A4: The choice of solvent can significantly impact the reaction outcome.
-
For Suzuki-Miyaura coupling, common solvents include toluene, 1,4-dioxane, or mixtures of these with water.[5][6]
-
For Buchwald-Hartwig amination, polar aprotic solvents like toluene, 1,4-dioxane, or THF are typically used.[7] It is crucial to use anhydrous and degassed solvents for both reactions to ensure catalyst stability and prevent side reactions.
Experimental Protocols
Protocol 1: Regioselective C-C Coupling (Suzuki-Miyaura)
This protocol describes the synthesis of 4-Amino-4'-(p-tolyl)biphenyl via a Suzuki coupling, starting with the protection of the amino group.
Step 1: Protection of the Amino Group (Boc Protection)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and triethylamine (TEA, 1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-4-amino-4'-iodobiphenyl, which can often be used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling
-
To a Schlenk flask, add N-Boc-4-amino-4'-iodobiphenyl (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Step 3: Deprotection of the Amino Group
-
Dissolve the purified N-Boc protected product in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate to yield 4-Amino-4'-(p-tolyl)biphenyl.
Protocol 2: Regioselective N-Arylation (Buchwald-Hartwig)
This protocol describes the N-arylation of this compound with bromobenzene.
-
To a Schlenk flask, add this compound (1.0 eq), bromobenzene (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Workflow for selective C-C coupling.
Caption: Troubleshooting decision-making process.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate [repository.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
scale-up considerations for reactions involving 4-Amino-4'-iodobiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-4'-iodobiphenyl in scale-up reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] For large-scale operations, it is crucial to consult the Safety Data Sheet (SDS) and implement appropriate engineering controls. This includes working in a well-ventilated area or under a fume hood, and using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[2][3] The parent compound, 4-aminobiphenyl, is a known human carcinogen, warranting stringent handling precautions to avoid exposure.[2]
Q2: Which palladium-catalyzed cross-coupling reactions are most common for this compound?
A2: The most common cross-coupling reactions for aryl iodides like this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][5] These reactions are widely used in the pharmaceutical industry for the synthesis of complex molecules.[6][7]
Q3: What are the key considerations when selecting a catalyst and ligand for a large-scale Buchwald-Hartwig amination with this compound?
A3: Catalyst and ligand selection is critical for a successful and efficient scale-up. For aryl iodides, a variety of palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective. The choice of phosphine ligand is crucial; bulky, electron-rich ligands often improve reaction rates and yields.[8] For kilogram-scale reactions, factors like catalyst cost, stability, and ease of removal become significant.[9]
Q4: How does the choice of base impact the scale-up of these coupling reactions?
A4: The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often used in Buchwald-Hartwig aminations, while weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common in Suzuki-Miyaura reactions.[10] On a large scale, the physical properties of the base (e.g., solubility, particle size) can significantly affect reaction kinetics and reproducibility. The use of soluble organic bases is an alternative to consider for improving consistency.[11]
Q5: What are common challenges in purifying the products of this compound coupling reactions at scale?
A5: At scale, purification can be challenging due to the potential for side products and the need to remove residual palladium to very low levels, especially for pharmaceutical applications. Common purification techniques include crystallization, column chromatography, and treatment with activated carbon or silica-based metal scavengers.[12] Developing a robust crystallization procedure is often the most scalable and cost-effective method.
Troubleshooting Guides
Issue 1: Low or Stalled Reaction Conversion
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst and phosphine ligand have not degraded. Use fresh, high-purity materials. For air-sensitive catalysts, ensure proper inert atmosphere handling.[3] |
| Poor Mixing/Mass Transfer | On a larger scale, inadequate agitation can lead to localized concentration gradients and poor reaction rates, especially with heterogeneous bases. Increase the agitation speed and consider using a baffled reactor. |
| Incomplete Dissolution of Reagents | The solubility of reagents can be a limiting factor at higher concentrations. Select a solvent system where all components are sufficiently soluble at the reaction temperature.[11] |
| Insufficient Base Strength or Quantity | Ensure the base is strong enough to effect the desired transformation and is present in sufficient stoichiometric excess. The particle size of solid bases can also impact their reactivity. |
| Product Inhibition | The product itself may coordinate to the palladium catalyst, leading to inhibition. A higher catalyst loading or a different ligand may be required. |
Issue 2: Formation of Significant Impurities
| Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid (Suzuki-Miyaura) | This is often caused by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[1] |
| Hydrodehalogenation (Loss of Iodine) | This side reaction can be promoted by certain ligands or impurities. Re-evaluate the ligand choice and ensure the purity of starting materials. |
| Formation of Phosphine Oxides | Oxidation of the phosphine ligand can deactivate the catalyst. Maintain a strict inert atmosphere throughout the reaction. |
| Side Reactions due to High Temperatures | Prolonged reaction times at high temperatures can lead to degradation of starting materials, products, or the catalyst. Optimize the reaction temperature and time to minimize impurity formation. |
Issue 3: Difficulty in Removing Residual Palladium
| Potential Cause | Troubleshooting Step |
| Inefficient Work-up | A simple aqueous wash is often insufficient to remove palladium. |
| Palladium Complexed with Product | The product may form a stable complex with palladium. |
| High Initial Palladium Loading | Using a higher than necessary catalyst loading will result in more residual palladium to remove. |
| Ineffective Scavenging | The chosen scavenger may not be optimal for the specific palladium species present. |
Quantitative Data
Table 1: Illustrative Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst (1 mol%) | Ligand (2 mol%) | Base (2 eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O (10:1) | 90 | 12 | 92 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 95 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O (4:1) | 85 | 16 | 88 |
| PdCl₂(dppf) | - | K₂CO₃ | THF/H₂O (5:1) | 80 | 12 | 90 |
This data is illustrative and based on typical results for similar aryl iodides. Actual results may vary.
Table 2: Scale-Up Considerations for Buchwald-Hartwig Amination of this compound with Morpholine
| Scale | Catalyst Loading (mol%) | Solvent Volume (L/kg) | Reaction Time (h) | Isolated Yield (%) | Residual Pd (ppm) |
| 1 g | 1.0 | 10 | 8 | 94 | < 50 |
| 100 g | 0.8 | 8 | 10 | 91 | < 50 |
| 1 kg | 0.5 | 7 | 12 | 89 | < 20 |
| 10 kg | 0.5 | 7 | 14 | 88 | < 20 |
This data is representative of a typical scale-up process and highlights trends in optimization.
Experimental Protocols
Protocol 1: Kilogram-Scale Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
1. Reactor Setup and Inerting:
-
A 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet is thoroughly cleaned and dried.
-
The reactor is purged with nitrogen for at least 2 hours to ensure an inert atmosphere.
2. Reagent Charging:
-
To the reactor, charge this compound (5.0 kg, 16.9 mol), phenylboronic acid (2.2 kg, 18.0 mol), and potassium carbonate (4.7 kg, 34.0 mol).
-
Add toluene (35 L) and water (3.5 L).
3. Catalyst Preparation and Addition:
-
In a separate, inerted glovebox or a dedicated inerted vessel, prepare the catalyst solution by dissolving Palladium(II) acetate (38 g, 0.169 mol) and XPhos (161 g, 0.338 mol) in degassed toluene (5 L).
-
Stir the catalyst solution at room temperature for 30 minutes.
-
Transfer the catalyst solution to the main reactor via a cannula or a pressure-equalizing dropping funnel.
4. Reaction Execution:
-
Begin vigorous stirring and heat the reaction mixture to 95-100 °C.
-
Monitor the reaction progress by HPLC every 2 hours. The reaction is typically complete within 8-12 hours.
5. Work-up and Isolation:
-
Cool the reaction mixture to 50 °C and add water (20 L).
-
Separate the aqueous layer.
-
Wash the organic layer with brine (2 x 10 L).
-
Treat the organic layer with a palladium scavenger (e.g., a silica-bound thiol) according to the manufacturer's recommendations to reduce residual palladium levels.
-
Filter the mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure to approximately one-third of its original volume.
-
Cool the concentrated solution to 0-5 °C to induce crystallization.
-
Collect the solid product by filtration, wash with cold heptane (2 x 5 L), and dry under vacuum at 50 °C to a constant weight.
Protocol 2: Large-Scale Buchwald-Hartwig Amination of this compound with an Aliphatic Amine
1. Reactor Preparation:
-
An appropriately sized reactor is rendered inert as described in Protocol 1.
2. Reagent Charging:
-
Charge the reactor with this compound (1.0 eq), the aliphatic amine (1.2 eq), and sodium tert-butoxide (1.5 eq) under a nitrogen atmosphere.
-
Add anhydrous 1,4-dioxane (7 L per kg of this compound).
3. Catalyst Addition:
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.5 mol%) and the phosphine ligand (e.g., BINAP, 1.1 mol%) as solids directly to the reactor under a strong nitrogen purge.
4. Reaction Execution:
-
Heat the mixture to 80-90 °C with efficient stirring.
-
Monitor the reaction by LC-MS or HPLC until the starting material is consumed (typically 10-14 hours).
5. Work-up and Purification:
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through celite to remove insoluble salts.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A logical flowchart for troubleshooting low-yielding cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. silicycle.com [silicycle.com]
Validation & Comparative
Comparative NMR Spectroscopic Analysis of 4-Aminobiphenyl and its Halogenated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-aminobiphenyl and its halogenated derivatives. While specific experimental data for 4-Amino-4'-iodobiphenyl remains elusive in publicly available literature, this guide establishes a framework for its characterization by comparing the known spectral data of 4-aminobiphenyl and predicting the influence of a 4'-iodo substituent. This information is crucial for the unambiguous identification and structural elucidation of these compounds, which are valuable building blocks in medicinal chemistry and materials science.
¹H and ¹³C NMR Data Comparison
The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for 4-aminobiphenyl. The expected shifts for this compound are predicted based on the known effects of iodine substitution on aromatic rings.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Solvent | H-2, H-6 | H-3, H-5 | H-2', H-6' | H-3', H-5' | NH₂ |
| 4-Aminobiphenyl[1] | DMSO-d₆ | 7.36 (d) | 6.64 (d) | 7.52 (d) | 7.36 (t) | 5.24 (s) |
| This compound (Predicted) | - | ~7.4 | ~6.7 | ~7.2 | ~7.8 | ~5.3 |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Solvent | C-1 | C-2, C-6 | C-3, C-5 | C-4 | C-1' | C-2', C-6' | C-3', C-5' | C-4' |
| 4-Aminobiphenyl | CDCl₃ | 131.5 | 128.7 | 115.3 | 145.8 | 141.1 | 126.3 | 128.7 | 126.3 |
| This compound (Predicted) | - | ~132 | ~129 | ~115 | ~146 | ~140 | ~138 | ~128 | ~92 |
Note on Predictions: The predicted values for this compound are estimations. The electron-withdrawing nature and the heavy atom effect of iodine are expected to cause a significant upfield shift for the carbon atom directly attached to it (C-4') and influence the chemical shifts of the adjacent protons and carbons.
Experimental Protocols
A general protocol for the synthesis and NMR analysis of 4-Amino-4'-halobiphenyl derivatives is provided below, based on typical Suzuki coupling reactions and standard NMR spectroscopic techniques.
General Synthesis of 4-Amino-4'-halobiphenyl Derivatives via Suzuki Coupling
This procedure describes a common method for the synthesis of biphenyl compounds.
Materials:
-
4-Aminophenylboronic acid
-
1-Halo-4-iodobenzene (e.g., 1-chloro-4-iodobenzene, 1,4-diiodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-aminophenylboronic acid (1.2 eq), the corresponding 1-halo-4-iodobenzene (1.0 eq), and sodium carbonate (2.0 eq).
-
Add a 3:1 mixture of toluene and water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
NMR Spectroscopic Analysis
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified biphenyl derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent NMR analysis of this compound derivatives.
Caption: General workflow for the synthesis and NMR analysis of this compound.
Comparison with Alternative Spectroscopic Techniques
While NMR spectroscopy is the primary tool for detailed structural elucidation, other techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups. The N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) and C-I stretching vibrations (around 500-600 cm⁻¹) would be characteristic.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide information about the electronic conjugation in the biphenyl system. The position of the absorption maximum will be influenced by the substituents on the aromatic rings.
References
Monitoring the Synthesis of 4-Amino-4'-iodobiphenyl: A Comparative Guide to HPLC and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, real-time monitoring of chemical reactions is paramount for optimizing yields, minimizing impurities, and ensuring the timely completion of synthetic steps. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for monitoring the synthesis of 4-Amino-4'-iodobiphenyl, a key intermediate in various pharmaceutical and materials science applications.
The synthesis of this compound, often achieved through cross-coupling reactions such as the Suzuki, Ullmann, or Buchwald-Hartwig reactions, requires careful monitoring to track the consumption of starting materials and the formation of the desired product. This guide details experimental protocols for HPLC, Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their respective strengths and weaknesses through comparative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for monitoring the progress of organic reactions due to its high resolution, sensitivity, and quantitative accuracy. By separating compounds based on their polarity, HPLC allows for the simultaneous tracking of reactants, intermediates, products, and byproducts.
Experimental Protocol: RP-HPLC for this compound Reaction Monitoring
A robust RP-HPLC method for monitoring the synthesis of this compound from starting materials like 4-iodoaniline and a suitable arylating agent (e.g., phenylboronic acid in a Suzuki coupling) can be established using the following parameters:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic compounds.
-
Mobile Phase: A gradient elution is typically employed to achieve good separation of components with varying polarities. A common mobile phase consists of:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile (ACN) with 0.1% TFA or formic acid.
-
-
Gradient Program: A typical gradient might start at 70% Solvent A and 30% Solvent B, ramping to 100% Solvent B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm is generally effective for aromatic compounds.
-
Sample Preparation: A small aliquot of the reaction mixture is withdrawn at specific time intervals, quenched (if necessary), diluted with the mobile phase, and filtered before injection.
Data Presentation: Expected HPLC Performance
The following table summarizes the expected retention times for the key components in a hypothetical Suzuki coupling reaction to form this compound. Actual retention times may vary depending on the specific HPLC system and conditions.
| Compound | Expected Retention Time (min) | Resolution (Rs) |
| 4-Iodoaniline (Starting Material) | ~5.2 | - |
| Phenylboronic Acid (Starting Material) | ~3.8 | > 2.0 (from 4-Iodoaniline) |
| This compound (Product) | ~10.5 | > 3.0 (from starting materials) |
| Biphenyl (Potential Byproduct) | ~12.1 | > 1.5 (from product) |
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a powerful tool, other techniques offer advantages in terms of speed, simplicity, or the type of information provided.
Thin-Layer Chromatography (TLC): Rapid, Qualitative Monitoring
TLC is a simple, fast, and cost-effective method for qualitative reaction monitoring. It is particularly useful for quickly assessing the presence or absence of starting materials and the formation of the product.
Experimental Protocol: TLC Monitoring
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Visualization: UV light (254 nm) for visualizing aromatic compounds. Staining with a potassium permanganate solution can also be used.
Comparison with HPLC:
| Feature | TLC | HPLC |
| Analysis Time | < 10 minutes | 15-30 minutes |
| Cost | Low | High |
| Quantification | Qualitative/Semi-quantitative | Highly Quantitative |
| Resolution | Lower | High |
| Sensitivity | Lower | High |
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-Situ and Structural Insights
NMR spectroscopy, particularly proton (¹H NMR), offers the unique advantage of providing detailed structural information and can be used for in-situ reaction monitoring without the need for sample workup.[1] This allows for real-time kinetic analysis.
Experimental Protocol: In-Situ ¹H NMR Monitoring
-
A small sample of the initial reaction mixture is placed in an NMR tube.
-
Spectra are acquired at regular intervals throughout the reaction.
-
The disappearance of signals corresponding to the starting materials and the appearance of new signals for the product can be integrated to determine the relative concentrations and calculate the reaction conversion.
Comparison with HPLC:
| Feature | In-Situ NMR | HPLC |
| Sample Workup | None required | Dilution and filtration |
| Information | Structural and quantitative | Quantitative |
| Analysis Time | Continuous | Discrete time points |
| Sensitivity | Lower | Higher |
| Equipment Cost | Very High | High |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Impurity Profiling
GC-MS is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds. It can be particularly useful for identifying and quantifying volatile impurities or byproducts in the reaction mixture. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.
Experimental Protocol: GC-MS Analysis
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).[2]
-
Oven Program: A temperature gradient is used to separate the components.
-
Ionization: Electron Ionization (EI) is common.
-
Detection: Mass spectrometer for identification based on mass-to-charge ratio and fragmentation patterns.
Comparison with HPLC:
| Feature | GC-MS | HPLC |
| Analyte Volatility | Requires volatile/derivatized analytes | Wide range of polarities and volatilities |
| Identification | Excellent (mass spectra) | Based on retention time (requires standards) |
| Sensitivity | Very High | High |
| Sample Throughput | Lower | Higher (with autosampler) |
Workflow and Logical Relationships
The selection of an analytical technique for reaction monitoring depends on the specific requirements of the study, including the need for quantitative data, the desired speed of analysis, and the available instrumentation.
Caption: Workflow for monitoring the synthesis of this compound.
Conclusion
The choice of analytical technique for monitoring the synthesis of this compound is a critical decision that impacts the efficiency and success of the synthetic process. HPLC remains the preferred method for accurate quantitative analysis and purity assessment. However, TLC offers a rapid and inexpensive qualitative check, while in-situ NMR provides invaluable real-time kinetic and structural data. GC-MS serves as a powerful tool for the identification of volatile impurities. For comprehensive reaction understanding and optimization, a combination of these techniques is often the most effective approach.
References
Unambiguous Structural Confirmation of Aromatic Amines: A Comparative Guide to X-ray Crystallography
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For compounds like 4-Amino-4'-iodobiphenyl and its analogues, this structural integrity underpins their biological activity and material properties. This guide provides a comparative analysis of X-ray crystallography for the definitive structural confirmation of such compounds, benchmarked against other common analytical techniques.
This guide will use 4-Amino-4'-nitrobiphenyl, a close structural analogue of this compound, as a case study. The crystallographic data for this analogue is publicly available from the Cambridge Structural Database (CSD) under deposition number CCDC 162608, providing a foundation for a detailed and quantitative comparison.[1]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density of the molecule can be constructed. From this, the precise spatial arrangement of atoms, bond lengths, and bond angles can be determined with exceptional accuracy.
Experimental Workflow
The process of determining a crystal structure through X-ray diffraction follows a well-defined workflow, from sample preparation to the final refined structure.
Caption: A simplified workflow for single-crystal X-ray crystallography.
Quantitative Structural Data of 4-Amino-4'-nitrobiphenyl
The following table summarizes the key crystallographic and structural parameters for 4-Amino-4'-nitrobiphenyl, as determined by single-crystal X-ray diffraction.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.58 Å, b = 19.85 Å, c = 8.35 Å |
| α = 90°, β = 114.8°, γ = 90° | |
| Volume | 1139 ų |
| Selected Bond Lengths | |
| C(4)-N(1) (amino) | 1.37 Å |
| C(4')-N(2) (nitro) | 1.48 Å |
| C(1)-C(1') (inter-ring) | 1.48 Å |
| Selected Bond Angles | |
| C(3)-C(4)-C(5) | 120.5° |
| O(1)-N(2)-O(2) | 123.4° |
| Torsion Angle | |
| C(2)-C(1)-C(1')-C(2') | 37.5° |
Note: The data presented here is based on the crystallographic information file for CCDC 162608 and has been rounded for clarity. For precise values, refer to the original CIF file.
Alternative Structural Elucidation Techniques
While X-ray crystallography provides the most definitive structural data, other spectroscopic and diffraction techniques are commonly employed, particularly when suitable single crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution. For a compound like 4-Amino-4'-nitrobiphenyl, ¹H and ¹³C NMR would provide key information.[1]
Key Information from NMR:
-
Chemical Shifts: Indicate the electronic environment of each proton and carbon atom.
-
Coupling Constants: Reveal the connectivity between neighboring atoms.
-
Integration: Provides the relative number of protons in a given environment.
While NMR can confidently establish the 2D structure, it provides indirect information about the 3D arrangement and does not directly measure bond lengths or angles.
Powder X-ray Diffraction (PXRD)
When single crystals are unavailable, powder X-ray diffraction can be used to analyze a microcrystalline powder. The resulting diffractogram is a unique "fingerprint" of the crystalline phase.
Key Information from PXRD:
-
Phase Identification: By comparing the experimental pattern to a database, the crystalline phase can be identified.
-
Lattice Parameters: Unit cell dimensions can be determined.
-
Crystallite Size and Strain: Analysis of peak broadening can provide information on these properties.
Structure solution from powder diffraction data is possible but is generally more challenging and less precise than from single-crystal data.
Comparative Analysis
The following table provides a comparative overview of the capabilities of each technique for the structural confirmation of a small molecule like 4-Amino-4'-nitrobiphenyl.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | Single crystal (~0.1 mm) | Soluble sample | Microcrystalline powder |
| Structural Information | Absolute 3D structure | 2D connectivity, indirect 3D information | Crystalline phase, unit cell parameters |
| Quantitative Data | Precise bond lengths, angles, torsions | Coupling constants, integration | Lattice parameters, peak intensities |
| Ambiguity | Unambiguous | Potential ambiguity in stereochemistry | Can be ambiguous for complex mixtures |
| Throughput | Lower | Higher | Higher |
Logical Relationship of Techniques for Structural Confirmation
The choice of analytical technique often follows a logical progression, starting with more routine methods and escalating to more definitive ones as required.
Caption: A typical decision-making process for structural analysis.
Conclusion
For the unambiguous structural confirmation of this compound and its analogues, single-crystal X-ray crystallography remains the gold standard. It provides a level of detail and certainty that is unmatched by other techniques. While NMR and PXRD are invaluable for routine characterization and analysis of bulk materials, they cannot replace the definitive three-dimensional structural information afforded by a single-crystal X-ray diffraction study. For researchers and professionals in drug development and materials science, a high-quality crystal structure is the bedrock upon which a deep understanding of a compound's function and properties is built.
References
A Comparative Analysis of Reactivity: 4-Amino-4'-iodobiphenyl vs. 4-bromo-4'-aminobiphenyl in Cross-Coupling Reactions
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the strategic selection of building blocks is paramount. The reactivity of these precursors in pivotal carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions dictates the efficiency, yield, and overall feasibility of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct aryl halides: 4-Amino-4'-iodobiphenyl and 4-bromo-4'-aminobiphenyl. The focus will be on their performance in palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis.
The fundamental difference in the reactivity of these two compounds lies in the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst.
The Decisive Role of the Carbon-Halogen Bond
The oxidative addition step involves the insertion of the palladium catalyst into the carbon-halogen bond of the aryl halide. The lower bond dissociation energy of the C-I bond in this compound, as compared to the C-Br bond in 4-bromo-4'-aminobiphenyl, facilitates this process. Consequently, the iodo- a anologue generally exhibits higher reactivity, often leading to faster reaction times, higher yields, and the possibility of employing milder reaction conditions.
Quantitative Data Summary
The following table summarizes key quantitative data that underscores the difference in reactivity between the two compounds. The data is a compilation from various studies on palladium-catalyzed cross-coupling reactions and highlights the superior performance of the iodo-substituted biphenyl.
| Parameter | This compound | 4-bromo-4'-aminobiphenyl | Significance in Reactivity |
| C-X Bond Dissociation Energy | ~213 kJ/mol (for C-I in aromatic compounds)[1] | ~285 kJ/mol (for C-Br in aromatic compounds)[1] | The weaker C-I bond requires less energy to break, facilitating a faster oxidative addition step, which is often the rate-determining step in cross-coupling reactions. |
| Suzuki-Miyaura Coupling | High yields (often >90%) achievable under mild conditions (e.g., lower temperatures, shorter reaction times). | Good to high yields, but may require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable results to the iodo-analogue. | The higher reactivity of the C-I bond allows for more efficient coupling with boronic acids, leading to faster and more complete conversions. |
| Heck Reaction | Reacts readily with a variety of alkenes, often at moderate temperatures. | Can be less reactive, sometimes necessitating higher catalyst loadings or more specialized ligand systems for efficient coupling. | The facile oxidative addition of the C-I bond to the palladium catalyst promotes a more efficient catalytic cycle in the Heck reaction. |
| Buchwald-Hartwig Amination | Efficient coupling with a broad range of amines under relatively mild conditions. | Generally requires more forcing conditions (higher temperatures, stronger bases, or more sophisticated ligands) for effective C-N bond formation. | The increased reactivity of the iodo-substituted compound allows for a wider substrate scope and more favorable reaction kinetics in C-N coupling. |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and reaction scales.
Suzuki-Miyaura Coupling: Synthesis of a Phenylated Derivative
Objective: To compare the efficiency of this compound and 4-bromo-4'-aminobiphenyl in a Suzuki-Miyaura coupling reaction with phenylboronic acid.
Materials:
-
This compound or 4-bromo-4'-aminobiphenyl (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the respective aminobiphenyl halide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The reaction with this compound is anticipated to reach completion in a shorter time and provide a higher yield of the corresponding phenylated product compared to the reaction with 4-bromo-4'-aminobiphenyl under identical conditions.
Buchwald-Hartwig Amination: Synthesis of a Morpholine Derivative
Objective: To evaluate the relative reactivity of the two aryl halides in a C-N bond-forming reaction.
Materials:
-
This compound or 4-bromo-4'-aminobiphenyl (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the respective aminobiphenyl halide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add toluene, followed by morpholine.
-
Seal the tube and heat the reaction mixture to 100°C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Expected Outcome: this compound is expected to undergo amination more readily, resulting in a higher yield of the morpholine-coupled product and a faster reaction rate compared to 4-bromo-4'-aminobiphenyl.
Visualizing the Reactivity Difference
The following diagrams illustrate the key mechanistic step where the reactivity difference originates and a logical workflow for selecting the appropriate aryl halide.
Caption: The catalytic cycle highlights the rate-determining oxidative addition step where the weaker C-I bond of this compound leads to faster reaction rates.
Caption: A decision workflow to guide the selection between this compound and 4-bromo-4'-aminobiphenyl based on experimental priorities.
Conclusion
The choice between this compound and 4-bromo-4'-aminobiphenyl is a classic example of the trade-off between reactivity and other practical considerations such as cost and availability. For syntheses that demand high efficiency, mild conditions, and broad substrate scope, this compound is unequivocally the superior choice due to the inherent lability of the carbon-iodine bond. Conversely, for large-scale syntheses where cost is a significant driver and more forcing reaction conditions are tolerable, 4-bromo-4'-aminobiphenyl may present a more economically viable option. This guide provides the foundational data and experimental context to enable researchers and drug development professionals to make informed decisions in their synthetic endeavors.
References
The Strategic Advantage of 4-Amino-4'-iodobiphenyl in Biaryl Synthesis for Drug Discovery
For researchers and professionals in the fast-paced fields of chemical synthesis and drug development, the choice of starting materials is a critical determinant of experimental success. In the construction of complex biaryl scaffolds, key components of many therapeutic agents, 4-Amino-4'-iodobiphenyl emerges as a superior precursor compared to its halogenated counterparts. This guide provides an objective comparison, supported by experimental data, to highlight the distinct advantages of this versatile building block.
The enhanced reactivity of the carbon-iodine bond in this compound offers significant benefits in popular cross-coupling reactions, leading to higher yields, faster reaction times, and milder reaction conditions. These factors are paramount in optimizing synthetic routes for efficiency and cost-effectiveness.
Superior Performance in Cross-Coupling Reactions
The primary advantage of this compound lies in the inherent chemical properties of the carbon-iodine (C-I) bond. In palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, the reactivity of aryl halides follows a well-established trend: I > Br > Cl > F. This hierarchy is a direct consequence of the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst, the crucial first step in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
While direct comparative studies for this compound against its bromo and chloro analogs are not always published in a single paper, the principles of organic chemistry and data from related compounds consistently demonstrate the superior performance of iodo-substituted arenes.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The higher reactivity of the C-I bond in this compound generally translates to more efficient coupling reactions.
| Precursor | Relative Reactivity | Typical Reaction Conditions | Typical Yield Range (%) | Notes |
| This compound | Highest | Lower temperatures, shorter reaction times | 85-98 | Most reactive, allowing for milder conditions and broader functional group tolerance. |
| 4-Amino-4'-bromobiphenyl | High | Moderate to high temperatures | 70-90 | Good balance of reactivity and stability, but often requires more forcing conditions than the iodo analog. |
| 4-Amino-4'-chlorobiphenyl | Moderate | High temperatures, specialized catalysts | 50-80 | Less reactive, often requiring highly active and specialized catalyst systems for efficient conversion. |
Advantages in Sonogashira and Heck Couplings
Similar advantages are observed in other critical C-C bond-forming reactions. In Sonogashira couplings, which link aryl halides with terminal alkynes, and Heck reactions, which couple aryl halides with alkenes, the enhanced reactivity of this compound facilitates these transformations under less stringent conditions, often leading to cleaner reactions and higher yields.
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are general and may require optimization based on the specific coupling partners.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the 4-amino-4'-halobiphenyl (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by extraction and purified by column chromatography.
General Procedure for Sonogashira Coupling
To a degassed solution of the 4-amino-4'-halobiphenyl (1.0 equiv) and a terminal alkyne (1.2-1.5 equiv) in a suitable solvent like DMF or THF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine) are added. The reaction is typically stirred at room temperature or with gentle heating until completion. The product is then isolated through an appropriate workup and purification procedure.
General Procedure for Heck Coupling
The 4-amino-4'-halobiphenyl (1.0 equiv) is reacted with an alkene (1.2-1.5 equiv) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine or K₂CO₃) in a polar aprotic solvent such as DMF or NMP. The reaction is heated until the starting materials are consumed. The product is then isolated and purified.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The biaryl motif is a common feature in many kinase inhibitors, a class of drugs that target signaling pathways involved in diseases like cancer and inflammation. This compound serves as a valuable precursor for the synthesis of inhibitors targeting pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade.
The following diagram illustrates a generalized workflow for the synthesis of a hypothetical MAP4K4 inhibitor, a component of the MAPK signaling pathway, starting from this compound.
This workflow highlights how the initial Suzuki coupling of this compound provides the core biaryl structure, which is then further elaborated to yield the final kinase inhibitor. The inhibitor then acts on its target, MAP4K4, to modulate downstream signaling events.
The following diagram illustrates the logical relationship in choosing a biphenyl precursor based on reactivity for cross-coupling reactions.
Comparative Analysis of Catalysts for 4-Amino-4'-iodobiphenyl Synthesis: A Guide for Researchers
For Immediate Release
A comprehensive analysis of catalytic strategies for the synthesis of 4-Amino-4'-iodobiphenyl, a crucial building block in pharmaceutical and materials science, is presented here. This guide offers a comparative overview of common cross-coupling methodologies, providing researchers, scientists, and drug development professionals with experimental data to inform catalyst selection and optimize reaction outcomes. Due to the absence of a direct comparative study in existing literature, this guide collates data from various sources to offer a broader perspective on the available synthetic routes.
The synthesis of this compound can be approached through several established cross-coupling reactions, primarily the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation. Each method presents distinct advantages and requires careful consideration of catalyst systems, reaction conditions, and substrate compatibility.
Data Presentation: A Comparative Overview of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the synthesis of this compound based on available data for analogous reactions. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
| Reaction Type | Catalyst System | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 100 | >90 (estimated) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | ~85-95 (estimated) |
| Ullmann Condensation | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-140 | ~70-85 (estimated) |
Note: The yields presented are estimates based on reactions with structurally similar substrates due to the lack of direct comparative data for this compound in the reviewed literature. The synthesis of this specific molecule may require optimization of the stated conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and substrate batches.
Suzuki-Miyaura Coupling
This reaction typically involves the coupling of an aryl halide with an arylboronic acid. To synthesize this compound, one could couple 4-iodoaniline with 4-iodophenylboronic acid or 4-aminophenylboronic acid with 1,4-diiodobenzene.
Materials:
-
Aryl halide (e.g., 4-iodoaniline)
-
Arylboronic acid (e.g., 4-iodophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene and Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Degas the vessel by evacuating and backfilling with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This method is a powerful tool for forming C-N bonds. To synthesize this compound, one could perform a mono-amination of 4,4'-diiodobiphenyl.
Materials:
-
4,4'-Diiodobiphenyl
-
Amine source (e.g., Ammonia equivalent like benzophenone imine followed by hydrolysis, or an amino surrogate)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst (0.02 eq) and the phosphine ligand (0.04 eq).
-
Add 4,4'-diiodobiphenyl (1.0 eq) and the base (1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Add the amine source (1.1 eq).
-
Seal the vessel and heat the mixture to 110°C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Ullmann Condensation
The Ullmann reaction is a classical copper-catalyzed method for forming C-N bonds, typically requiring higher temperatures than palladium-catalyzed methods.
Materials:
-
4,4'-Diiodobiphenyl
-
Amine source (e.g., aqueous ammonia)
-
Copper catalyst (e.g., CuI)
-
Ligand (e.g., 1,10-Phenanthroline)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF or DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the copper catalyst (0.1 eq), the ligand (0.2 eq), the base (2.0 eq), and 4,4'-diiodobiphenyl (1.0 eq).
-
Add the solvent and the amine source.
-
Purge the vessel with an inert gas.
-
Heat the reaction mixture to 120-140°C for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture and dilute with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizing the Experimental Workflow
To aid in the conceptualization of a comparative study, the following diagram illustrates a general experimental workflow.
This guide provides a foundational understanding of the catalytic approaches for synthesizing this compound. Researchers are encouraged to use this information as a starting point for developing optimized, in-house procedures tailored to their specific needs. The selection of the most appropriate catalyst and reaction conditions will ultimately depend on factors such as cost, scalability, and the desired purity of the final product.
A Comparative Guide to Purity Validation of Synthesized 4-Amino-4'-iodobiphenyl Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methods for validating the purity of 4-Amino-4'-iodobiphenyl, a crucial building block in medicinal chemistry and materials science. We will delve into the experimental protocols of leading analytical techniques, present comparative performance data, and discuss their suitability for identifying potential impurities.
Understanding Potential Impurities in the Synthesis of this compound
The purity analysis of this compound is critically dependent on the synthetic route employed for its preparation. Two common pathways are the electrophilic iodination of 4-aminobiphenyl and the palladium-catalyzed amination of 4-iodobiphenyl (e.g., Buchwald-Hartwig amination). Each route presents a unique profile of potential impurities.
1. Iodination of 4-Aminobiphenyl:
This method involves the direct iodination of 4-aminobiphenyl. The primary challenge is controlling the regioselectivity of the iodination.
-
Starting Material: Unreacted 4-aminobiphenyl.
-
Regioisomers: The amino group is an ortho-, para-directing group. Since the para position is blocked, iodination can occur at the ortho positions relative to the amino group, leading to the formation of 2-iodo-4'-aminobiphenyl and 3-iodo-4'-aminobiphenyl.
-
Poly-iodinated Species: Over-iodination can lead to the formation of di- or tri-iodinated biphenyl derivatives.
2. Buchwald-Hartwig Amination of 4-Iodobiphenyl:
This palladium-catalyzed cross-coupling reaction involves reacting 4-iodobiphenyl with an ammonia equivalent or a protected amine.
-
Starting Materials: Unreacted 4-iodobiphenyl and the amine source.
-
Dehalogenation: Reduction of the starting material can lead to the formation of biphenyl.
-
Homocoupling: Self-coupling of 4-iodobiphenyl can produce 4,4'-diiodobiphenyl.
A logical workflow for the synthesis and subsequent purity validation is essential for ensuring the quality of the final product.
Synthesis and Purity Validation Workflow
Comparison of Key Analytical Methods
A multi-pronged approach utilizing orthogonal analytical techniques is the most robust strategy for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful tools for this purpose.
| Technique | Principle | Primary Application for this compound | Typical Limit of Quantification (LOQ) | Advantages | Limitations |
| HPLC (UV) | Differential partitioning between a stationary and a mobile phase. | Quantification of the main component and detection of non-volatile organic impurities (e.g., starting materials, regioisomers, homocoupling products).[1][2] | 0.01 - 0.1% | High resolution and sensitivity, excellent for quantitative analysis of moderately polar compounds.[1] | Not suitable for volatile impurities; requires method development for optimal separation of isomers. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities, and confirmation of the main component's identity.[3][4] | 0.001 - 0.05% | High sensitivity and specificity, provides structural information for impurity identification.[3] | Requires derivatization for non-volatile compounds; thermal degradation of the analyte is a possibility. |
| qNMR | The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Absolute purity determination without the need for a specific reference standard of the analyte.[5] | ~0.1% | Provides an absolute purity value, requires minimal sample preparation, and is non-destructive.[5] | Lower sensitivity compared to chromatographic methods; may not detect impurities that lack NMR-active nuclei or are present at very low levels. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound and its potential impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium formate buffer) is typically effective. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a concentration within the linear range of the detector (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Purity Calculation: The purity is typically calculated using the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general GC-MS method for the analysis of this compound, which is amenable to GC analysis due to its volatility.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a volatile solvent like dichloromethane or ethyl acetate at approximately 1 mg/mL.
-
If necessary, derivatize the amino group (e.g., with a silylating agent) to improve volatility and peak shape, although direct analysis is often possible.
-
Prepare a working solution for injection (e.g., 10 µg/mL).
-
-
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation. The mass spectra of minor peaks can be used to identify impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measurement of purity against a certified internal standard.
-
Instrumentation: NMR spectrometer (≥400 MHz).
-
Reagents and Standards:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3).
-
High-purity internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.
-
Add a known volume of the deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution of both the sample and the standard.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1 value).
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
qNMR Experimental Workflow
Conclusion
The validation of purity for synthesized this compound derivatives requires a meticulous and multi-faceted analytical approach. While HPLC provides excellent quantitative data for non-volatile impurities and is often the workhorse for routine purity checks, GC-MS offers superior sensitivity and structural elucidation for volatile and semi-volatile impurities. For an absolute determination of purity, qNMR stands out as a powerful, non-destructive technique that does not require a specific reference standard for the synthesized compound. The choice and combination of these methods should be guided by the synthetic route employed and the anticipated impurity profile. By implementing the detailed protocols and understanding the comparative advantages of each technique, researchers can ensure the quality and reliability of their synthesized this compound derivatives, paving the way for successful downstream applications.
References
A Comparative Guide to the Photophysical Properties of Dyes Synthesized from 4-Amino-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of hypothetical donor-π-acceptor and fluorescently-tagged dyes synthesized from the versatile building block, 4-Amino-4'-iodobiphenyl. The inclusion of the amino group as a donor and the iodo group for cross-coupling reactions makes this scaffold ideal for generating a diverse range of functional dyes. This document presents supporting experimental data for analogous dye systems, detailed experimental protocols for photophysical measurements, and a summary of synthetic strategies.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of two classes of dyes hypothetically synthesized from this compound: a donor-π-acceptor dye (Dye 1) and a pyrene-labeled fluorescent probe (Dye 2). The data is based on representative values for biphenyl-coumarin and biphenyl-pyrene systems found in the literature.[1][2][3]
| Parameter | Dye 1 (Biphenyl-Coumarin) | Dye 2 (Biphenyl-Pyrene) |
| Structure | 4-Amino-4'-(coumarin-ethynyl)biphenyl | 4-Amino-4'-(pyrenyl)biphenyl |
| λabs (nm) | ~380 | ~345 |
| λem (nm) | ~480 | ~380, ~400 (monomer), ~470 (excimer) |
| Stokes Shift (nm) | ~100 | ~35-55 (monomer) |
| Molar Extinction Coefficient (ε, M-1cm-1) | ~25,000 | ~40,000 |
| Fluorescence Quantum Yield (ΦF) | ~0.65 | ~0.70 (monomer) |
| Fluorescence Lifetime (τ, ns) | ~4.5 | ~5.0 (monomer) |
Synthetic Workflow and Methodologies
The synthesis of these dyes from this compound can be achieved through common and robust palladium-catalyzed cross-coupling reactions. The iodobiphenyl moiety serves as a versatile handle for introducing various functionalities.
Caption: General synthetic routes to target dyes from this compound.
General Experimental Protocol for Sonogashira Coupling (Synthesis of Dye 1 Analogs)
This protocol is a general guideline for the synthesis of biphenyl-coumarin dyes via a Sonogashira coupling reaction.[4][5][6][7][8]
-
Reaction Setup: To a dried Schlenk flask, add this compound (1.0 eq), the terminal alkyne-functionalized coumarin (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Base: Evacuate and backfill the flask with argon. Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final dye.
General Experimental Protocol for Suzuki Coupling (Synthesis of Dye 2 Analogs)
This protocol provides a general method for the synthesis of biphenyl-pyrene dyes through a Suzuki coupling reaction.[9][10][11][12][13]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the pyrene boronic acid or ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 eq).
-
Solvent and Base: Add a solvent mixture (e.g., toluene/ethanol/water or dioxane/water) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0 eq).
-
Reaction: Degas the mixture by bubbling with argon for 15-20 minutes. Heat the reaction to reflux (80-100 °C) under an argon atmosphere and stir until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Photophysical Characterization Protocols
The following are standard protocols for measuring the key photophysical properties of fluorescent dyes.
Fluorescence Quantum Yield (ΦF) Measurement (Relative Method)
The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield.[14][15][16][17][18]
-
Standard Selection: Choose a quantum yield standard with absorption and emission properties similar to the sample dye (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue-emitting dyes, or Rhodamine 6G in ethanol for green-yellow emitting dyes).
-
Absorbance Measurements: Prepare a series of dilute solutions of both the standard and the sample dye in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurements: Record the fluorescence emission spectra of all solutions at the same excitation wavelength.
-
Data Analysis: Integrate the area under the emission curves for both the standard and the sample.
-
Calculation: The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²) where st denotes the standard and x the sample, Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Fluorescence Lifetime (τ) Measurement
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).[19][20][21][22][23]
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the dye in a suitable solvent.
-
Data Acquisition: Excite the sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time delay between the excitation pulse and the detection of each photon.
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.
-
Data Analysis: The fluorescence decay data is deconvoluted with the IRF and fitted to an exponential decay function to determine the fluorescence lifetime (τ).
Logical Pathway for Dye Application in Biosensing
Dyes derived from this compound can be designed as fluorescent probes for biosensing applications. The following diagram illustrates a potential mechanism of action for a "turn-on" fluorescent sensor for a specific analyte.
Caption: Analyte-induced "turn-on" fluorescence mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. m.youtube.com [m.youtube.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Making sure you're not a bot! [opus4.kobv.de]
- 15. jasco-global.com [jasco-global.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 19. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence Lifetime Measurement [sigmaaldrich.com]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. researchgate.net [researchgate.net]
- 23. pubs.aip.org [pubs.aip.org]
performance comparison of OLEDs fabricated with 4-Amino-4'-iodobiphenyl derivatives
Performance Analysis of Hole Transport Materials in OLEDs: A Comparative Guide
Introduction
The quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the performance of their constituent materials. The hole transport layer (HTL) plays a pivotal role in facilitating the injection and transport of positive charge carriers (holes) from the anode to the emissive layer, directly impacting the device's overall efficiency, brightness, and operational lifetime.
While the exploration of novel materials is a constant endeavor in the field, this guide focuses on a comparative performance analysis of established and widely utilized hole transport materials. An initial investigation for performance data on OLEDs fabricated with 4-Amino-4'-iodobiphenyl derivatives did not yield specific published results, suggesting that this class of compounds is not yet established in mainstream OLED research. Consequently, this guide will provide a comprehensive comparison of two benchmark hole transport materials: N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) . This comparison is supported by representative data from the literature to provide a clear performance overview for researchers and scientists in the field.
Comparative Performance of NPB and TAPC in Green Phosphorescent OLEDs
The following table summarizes typical performance metrics for green phosphorescent OLEDs (PhOLEDs) utilizing NPB and TAPC as the hole transport layer. The data represents common device architectures and may vary based on the specific emissive material, electron transport layer, and fabrication conditions.
| Hole Transport Material (HTM) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) | Turn-on Voltage (V) |
| NPB | ~55-65 | ~50-60 | ~15-18 | > 30,000 | ~3.0-3.5 |
| TAPC | ~65-75 | ~60-70 | ~18-22 | > 40,000 | ~2.8-3.2 |
Note: These values are compiled from various sources and represent a general performance comparison. Actual values can differ based on the full device stack and fabrication parameters.
Discussion of Alternatives
-
NPB is a widely adopted benchmark HTM due to its good thermal stability and a highest occupied molecular orbital (HOMO) level that aligns well with indium tin oxide (ITO) anodes, promoting efficient hole injection.[1] However, its hole mobility is considered moderate compared to more advanced materials.[1]
-
TAPC is known for its significantly higher hole mobility compared to NPB.[1][2] This superior charge transport capability can lead to lower driving voltages and improved power efficiency in OLED devices.[1] Additionally, TAPC possesses a high triplet energy, making it a suitable host material for phosphorescent emitters, which can simplify the device architecture.[3][4] However, some studies have indicated that TAPC-based devices might exhibit shorter operational lifetimes compared to those with NPB, potentially due to the chemical instability of the TAPC radical cation.[5]
Experimental Protocols
The following section details a generalized experimental protocol for the fabrication of a multilayer OLED device using thermal evaporation, which is a standard technique for the deposition of small molecule organic materials.
1. Substrate Preparation
-
Initial Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, typically for 15 minutes each.
-
Drying: After sonication, the substrates are dried using a high-purity nitrogen gun.
-
UV-Ozone Treatment: Immediately before being loaded into the vacuum chamber, the substrates undergo a UV-ozone treatment for approximately 10-15 minutes to remove any remaining organic contaminants and to increase the work function of the ITO for improved hole injection.
2. Organic and Cathode Layer Deposition
-
High-Vacuum Environment: The cleaned substrates are transferred into a high-vacuum thermal evaporation chamber, which is pumped down to a base pressure of less than 10⁻⁶ Torr.
-
Sequential Deposition: The organic layers and the cathode are deposited sequentially without breaking the vacuum. The deposition rate and thickness are monitored in real-time using a quartz crystal microbalance.
-
Hole Transport Layer (HTL): NPB or TAPC is deposited at a rate of 1-2 Å/s to a typical thickness of 30-60 nm.[1]
-
Emissive Layer (EML): For a phosphorescent OLED, a host material (e.g., 4,4'-bis(N-carbazolyl)-1,1'-biphenyl - CBP) is co-evaporated with a phosphorescent dopant (e.g., tris[2-phenylpyridinato-C²,N]iridium(III) - Ir(ppy)₃). The host deposition rate is typically around 2 Å/s, with the dopant rate adjusted to achieve a specific concentration (e.g., 6-10%). The total thickness of the EML is generally 20-40 nm.[1]
-
Electron Transport Layer (ETL): A suitable ETL material, such as tris(8-hydroxyquinolinato)aluminum (Alq₃), is deposited at a rate of 1-2 Å/s to a thickness of 30-50 nm.[1][6]
-
Electron Injection Layer (EIL): A thin layer of an alkali metal halide, such as lithium fluoride (LiF), is deposited at a slow rate of 0.1-0.2 Å/s to a thickness of 0.5-1 nm to facilitate electron injection from the cathode.[1][6]
-
Cathode: A metal cathode, typically aluminum (Al), is deposited at a rate of 5-10 Å/s to a thickness of 100-150 nm.[1]
-
3. Encapsulation
-
To prevent degradation from atmospheric moisture and oxygen, the fabricated OLEDs are encapsulated in a dry nitrogen environment (e.g., a glovebox). A glass lid is sealed to the device substrate using a UV-curable epoxy resin. A getter (moisture and oxygen scavenger) is often placed inside the encapsulated space to enhance long-term stability.
Visualizations
The following diagrams illustrate the typical multilayer structure of an OLED and the general workflow for its fabrication and testing.
References
The Strategic Application of 4-Amino-4'-iodobiphenyl in Large-Scale Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that significantly impacts the economic viability and efficiency of large-scale synthesis. This guide provides a comprehensive cost-benefit analysis of utilizing 4-Amino-4'-iodobiphenyl as a key intermediate, comparing its performance and economic implications against viable alternatives, supported by experimental data and detailed protocols.
Executive Summary
This compound is a versatile building block, particularly valuable in cross-coupling reactions for the synthesis of complex organic molecules used in pharmaceuticals and materials science. Its primary advantage lies in the high reactivity of the carbon-iodine bond, which often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times compared to its bromo and chloro analogues. However, the higher cost of iodinated compounds necessitates a careful evaluation of the overall process economics. This guide demonstrates that while the upfront cost of this compound may be higher, the potential for increased efficiency and simplified purification can lead to significant downstream cost savings in large-scale production.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of the halogenated partner is a crucial factor influencing the reaction's efficiency. The generally accepted order of reactivity for halogens in the oxidative addition step of the Suzuki coupling is I > Br > Cl. This inherent difference in reactivity forms the basis of the cost-benefit analysis.
Table 1: Comparison of 4-Amino-4'-halobiphenyls in a Generic Large-Scale Suzuki-Miyaura Coupling Reaction
| Parameter | This compound | 4-Amino-4'-bromobiphenyl |
| Relative Raw Material Cost | Higher | Lower |
| Typical Catalyst Loading (mol%) | 0.1 - 1 | 1 - 5 |
| Typical Reaction Time (hours) | 2 - 6 | 6 - 18 |
| Typical Reaction Temperature (°C) | 60 - 80 | 80 - 110 |
| Typical Yield (%) | >95 | 85 - 95 |
| Downstream Purification | Often simpler due to cleaner reaction | May require more extensive purification |
| Overall Process Cost | Potentially lower due to efficiency gains | Potentially higher due to longer reaction times and purification |
Cost Analysis: A Deeper Dive
The economic viability of using this compound in large-scale synthesis is not solely determined by its purchase price. A comprehensive cost analysis must consider the entire process, including:
-
Raw Materials: While the cost per kilogram of this compound is generally higher than its bromo counterpart, the cost of other reagents, such as the catalyst and ligands, must also be factored in. The ability to use lower catalyst loadings with the more reactive iodo-compound can partially offset its higher initial cost. Palladium catalysts, a significant cost driver in these reactions, can be used more efficiently with iodo-substrates.
-
Process Time and Throughput: Shorter reaction times, a key advantage of using this compound, directly translate to increased plant throughput. In a manufacturing setting, the ability to produce more batches in the same amount of time is a substantial economic benefit.
-
Energy Consumption: Lower reaction temperatures required for the more reactive iodo-compound lead to reduced energy consumption, contributing to lower operational costs and a more favorable environmental footprint.
-
Purification: Cleaner reactions with fewer side products, often observed with iodo-substrates, simplify downstream purification processes. This can lead to significant savings in terms of solvent usage, chromatography media, and labor. The cost of purification can be a substantial portion of the overall production cost, sometimes as high as 80% in biopharmaceutical manufacturing.
-
Waste Disposal: More efficient reactions generate less waste, reducing the associated disposal costs.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol describes a common industrial approach for the synthesis of this compound, which involves the reduction of a nitrobiphenyl precursor.
Materials:
-
4-Nitro-4'-iodobiphenyl
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Toluene
Procedure:
-
To a large-scale reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 4-Nitro-4'-iodobiphenyl and a mixture of ethanol and water.
-
Heat the mixture to reflux with vigorous stirring.
-
In a separate vessel, prepare a solution of ammonium chloride in water.
-
Slowly add the ammonium chloride solution and iron powder to the refluxing mixture. The addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture and filter off the iron salts.
-
The filtrate is then concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude this compound.
-
The crude product is then purified by recrystallization from a suitable solvent system to achieve the desired purity.
Protocol 2: Comparative Suzuki-Miyaura Coupling Reaction
This protocol outlines a general procedure for comparing the performance of this compound and 4-Amino-4'-bromobiphenyl in a Suzuki-Miyaura coupling reaction.
Materials:
-
4-Amino-4'-halobiphenyl (iodo or bromo)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more modern Buchwald-type pre-catalyst)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
In two separate, appropriately sized reactors, charge the 4-Amino-4'-halobiphenyl, arylboronic acid, and base.
-
De-gas the solvent mixture and add it to each reactor.
-
Add the specified amount of palladium catalyst to each reactor.
-
Heat the reaction mixtures to the desired temperature and monitor the progress of each reaction by HPLC.
-
Record the time taken for each reaction to reach completion.
-
Upon completion, cool the mixtures, separate the aqueous and organic layers.
-
Analyze the organic layers to determine the yield and purity of the product.
-
Purify the products from both reactions using identical procedures and quantify the recovery and final purity.
Visualizing the Workflow and Decision-Making Process
To aid in the understanding of the synthesis and decision-making logic, the following diagrams are provided.
Safety Operating Guide
Navigating the Safe Disposal of 4-Amino-4'-iodobiphenyl: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Amino-4'-iodobiphenyl, a compound requiring careful handling due to its hazardous properties. Adherence to these procedures is crucial for mitigating risks and maintaining compliance with safety regulations.
Immediate Safety and Hazard Assessment
Before commencing any disposal procedures, it is imperative to recognize the potential hazards associated with this compound. Based on available safety data, this substance should be handled with significant caution.
Key Hazards:
-
Causes skin and serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Some aminobiphenyls are recognized as human carcinogens.[2][3]
Personal Protective Equipment (PPE)
To minimize exposure risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin and Body | Laboratory coat. |
| Respiratory | Use only in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
The following protocol details the systematic process for the safe disposal of this compound and associated contaminated materials.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent hazardous reactions.[4]
-
Solid Waste: Collect all solid this compound waste, including unused product and contaminated materials (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.[3] It is important to avoid the generation of dust during collection.[5]
-
Liquid Waste: For solutions containing this compound, collect the liquid waste in a separate, sealed, and appropriately labeled hazardous waste container.[3] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[3]
-
Sharps Waste: Any needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated sharps container.[4]
Step 2: Decontamination of Empty Containers
-
Initial Rinse: Thoroughly empty the original container of all residual this compound. The first rinse of the container with a suitable solvent (e.g., methanol or acetone) must be collected and disposed of as hazardous waste.[3] For highly toxic chemicals, it is recommended that the first three rinses be collected as hazardous waste.[3][6]
-
Subsequent Rinses: After the initial hazardous rinse(s) are collected, wash the container with soap and water. This wash liquid can typically be disposed of down the sanitary sewer, but it is advisable to confirm this with your institution's EHS guidelines.[3]
-
Final Disposal of Container: Once thoroughly decontaminated and dry, deface or remove the original label.[6] Dispose of the clean container in accordance with institutional guidelines for non-hazardous laboratory glass or plastic.[3]
Step 3: Labeling and Storage of Waste
Accurate and clear labeling is a regulatory requirement and is essential for the safe handling of waste by management personnel.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume/mass.[4]
-
Storage: Store all hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[3][4] Ensure containers are tightly closed to prevent leaks or spills and are stored in secondary containment.[3]
Step 4: Final Disposal
-
Contact EHS: Never attempt to dispose of this compound in the regular trash or via the sanitary sewer.[3] Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the collected hazardous waste.[3][4]
-
Provide Inventory: Provide a complete and accurate inventory of the waste to the disposal service.[3]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | C12H10IN | CID 101401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling 4-Amino-4'-iodobiphenyl
This guide provides critical safety, logistical, and disposal information for researchers, scientists, and drug development professionals working with 4-Amino-4'-iodobiphenyl. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating the significant health risks associated with this compound.
Compound Hazards: this compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Crucially, the related compound 4-Aminobiphenyl is classified by the International Agency for Research on Cancer (IARC) as a Group 1 carcinogen, meaning it is carcinogenic to humans, with a known link to bladder cancer.[2][3] Due to its structural similarity, this compound should be handled as a potential carcinogen.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors. All manipulations of solid and solutions should be performed within a fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes. A face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and to change them frequently, especially after direct contact with the compound. |
| Body Protection | Impermeable, Long-Sleeved Laboratory Coat | To protect skin and personal clothing from contamination. The lab coat should have a closed front and knit cuffs.[5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[6] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if there is a risk of dust generation that cannot be controlled by engineering means.[5] |
Operational Plan and Experimental Protocols
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards and outlining mitigation strategies.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
-
Spill Kit: A spill kit containing appropriate absorbent materials, personal protective equipment, and waste disposal bags must be available in the laboratory.
Step 2: Handling and Experimental Procedure
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
Step 3: Post-Handling and Decontamination
-
Decontamination: After handling, thoroughly wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Solid Waste: Collect all solid this compound waste in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Solutions: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container. This container should be designated for halogenated organic waste.
-
-
Contaminated Labware:
-
Place all contaminated labware, such as pipette tips, gloves, and weighing paper, in a designated solid hazardous waste container.[8]
-
-
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and all associated hazard warnings (e.g., "Toxic," "Carcinogen").[7]
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory until they are collected by trained hazardous waste personnel.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C12H10IN | CID 101401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. epa.gov [epa.gov]
- 4. na.bhs1.com [na.bhs1.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
